molecular formula C8H10O B12404114 4-Methylanisole-13C

4-Methylanisole-13C

Cat. No.: B12404114
M. Wt: 123.16 g/mol
InChI Key: CHLICZRVGGXEOD-VQEHIDDOSA-N
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Description

4-Methylanisole-13C is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 123.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O

Molecular Weight

123.16 g/mol

IUPAC Name

1-(113C)methoxy-4-methylbenzene

InChI

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i2+1

InChI Key

CHLICZRVGGXEOD-VQEHIDDOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)O[13CH3]

Canonical SMILES

CC1=CC=C(C=C1)OC

Origin of Product

United States

Foundational & Exploratory

4-Methylanisole-13C: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of 4-Methylanisole-13C, a stable isotope-labeled compound, in sophisticated research settings. This document provides a comprehensive overview of its primary uses as an internal standard for quantitative analysis and as a metabolic tracer in pharmacokinetic and environmental fate studies. Detailed experimental protocols, data presentation tables, and illustrative diagrams are included to facilitate its integration into advanced research workflows.

Core Applications of this compound in Research

4-Methylanisole, also known as p-cresyl methyl ether, is a naturally occurring compound found in sources like ylang-ylang oil and is utilized as a flavoring agent and fragrance component. The incorporation of a stable isotope, Carbon-13 (¹³C), into the 4-methylanisole structure creates a powerful tool for researchers, enabling precise quantification and metabolic tracking without the concerns associated with radioisotopes.

The primary research applications of 4-Methylanisole-¹³C are:

  • Internal Standard for Quantitative Analysis: In analytical chemistry, particularly in conjunction with mass spectrometry (MS), 4-Methylanisole-¹³C serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart, 4-methylanisole.

  • Metabolic and Pharmacokinetic Tracer: The ¹³C label allows researchers to trace the metabolic fate of 4-methylanisole within a biological system, providing insights into its absorption, distribution, metabolism, and excretion (ADME).

  • Environmental Fate and Transport Studies: Isotope labeling is a valuable tool for tracking the degradation and movement of compounds in the environment.

This compound as an Internal Standard in Quantitative Analysis

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for quantifying analytes in complex matrices. By introducing a known amount of the isotopically labeled analyte (internal standard) into a sample, any variations in sample preparation, extraction, and instrument response can be corrected, leading to highly precise and accurate results.

Principle of Stable Isotope Dilution Analysis

The fundamental principle of SIDA lies in the near-identical chemical and physical properties of the labeled and unlabeled analyte. Both compounds co-elute during chromatographic separation and experience the same ionization efficiency and potential matrix effects in the mass spectrometer. Since the mass-to-charge ratio (m/z) of the labeled compound is different from the unlabeled compound, they can be distinguished by the mass spectrometer. The ratio of the signal from the native analyte to the signal from the labeled internal standard is used for quantification.

Data Presentation: Typical Parameters for SIDA using this compound

The following table summarizes typical quantitative parameters for a Gas Chromatography-Mass Spectrometry (GC-MS) method using 4-Methylanisole-¹³C as an internal standard for the analysis of 4-methylanisole in a food matrix.

ParameterTypical Value/RangeNotes
Internal Standard
Compound4-Methylanisole-¹³CSingle ¹³C label provides a +1 mass shift.
Isotopic Purity> 98%High isotopic purity is crucial to prevent interference.
Spiking Concentration10 - 100 ng/mLDependent on the expected analyte concentration and instrument sensitivity.
Calibration
Calibration Range1 - 500 ng/mLShould encompass the expected concentration range of the analyte.
Number of Calibrants5 - 8To establish a robust calibration curve.
Linearity (R²)> 0.995Indicates a strong correlation between concentration and response.
Quality Control
QC LevelsLow, Medium, HighTo ensure accuracy and precision across the calibration range.
Accuracy85 - 115%The closeness of the measured value to the true value.
Precision (%RSD)< 15%The degree of reproducibility of repeated measurements.
Mass Spectrometry
Ionization ModeElectron Ionization (EI)Common for GC-MS analysis of volatile compounds.
Monitored Ions (Analyte)m/z 122, 107, 91Molecular ion and characteristic fragment ions of 4-methylanisole.
Monitored Ions (IS)m/z 123, 108, 92Corresponding ions for 4-Methylanisole-¹³C.
Experimental Protocol: Quantification of 4-Methylanisole in Wine using Stir Bar Sorptive Extraction (SBSE) and GC-MS with this compound Internal Standard

This protocol is a representative example and may require optimization for specific applications.

1. Materials and Reagents:

  • 4-Methylanisole (analytical standard)

  • 4-Methylanisole-¹³C (internal standard)

  • Methanol (HPLC grade)

  • Deionized water

  • Wine sample

  • Stir bars coated with polydimethylsiloxane (PDMS)

  • Thermal desorption tubes

  • GC-MS system with a thermal desorption unit

2. Preparation of Standards and Samples:

  • Stock Solutions: Prepare stock solutions of 4-methylanisole and 4-Methylanisole-¹³C in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 4-methylanisole stock solution into a blank matrix (e.g., synthetic wine) to achieve concentrations ranging from 1 to 500 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of 4-Methylanisole-¹³C in methanol at a concentration of 1 µg/mL.

  • Sample Preparation:

    • To a 10 mL aliquot of the wine sample in a 20 mL vial, add 10 µL of the 1 µg/mL 4-Methylanisole-¹³C internal standard solution (final concentration of 100 ng/mL).

    • Add a PDMS-coated stir bar to the vial.

    • Seal the vial and stir at 1000 rpm for 60 minutes at room temperature.

3. SBSE and Thermal Desorption:

  • After extraction, remove the stir bar with clean forceps, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.

  • Place the tube in the thermal desorption unit of the GC-MS.

  • Desorb the analytes by heating the tube (e.g., from 40°C to 250°C at 60°C/min, hold for 5 min).

  • Cryofocus the desorbed analytes at the head of the GC column using a cooled injection system (e.g., at -10°C).

4. GC-MS Analysis:

  • GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of both the analyte and the internal standard.

5. Data Analysis:

  • Integrate the peak areas of the quantifier ions for both 4-methylanisole and 4-Methylanisole-¹³C.

  • Calculate the response ratio (Analyte Area / Internal Standard Area) for each calibrant and sample.

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibrants.

  • Determine the concentration of 4-methylanisole in the wine sample by interpolating its response ratio on the calibration curve.

Visualization of the SIDA Workflow

SIDA_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification Sample Wine Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample IS Known amount of This compound (IS) IS->Spiked_Sample SBSE Stir Bar Sorptive Extraction (SBSE) Spiked_Sample->SBSE GCMS GC-MS Analysis SBSE->GCMS Data Peak Area Ratio (Analyte / IS) GCMS->Data Result Concentration of 4-Methylanisole Data->Result

Workflow for the quantification of 4-methylanisole using SIDA.

This compound as a Metabolic Tracer

Stable isotope tracers are invaluable for elucidating metabolic pathways and understanding the toxicokinetics of a compound. By administering 4-Methylanisole-¹³C to a biological system, researchers can track its journey and identify its metabolites.

Toxicokinetics of 4-Methylanisole

Studies in rats have provided insights into the metabolic fate of 4-methylanisole.[1] Key findings include:

  • Short Half-Life: 4-Methylanisole is rapidly metabolized and eliminated from the body.[1]

  • Dose-Dependent Metabolism: The metabolic profile of 4-methylanisole can differ at low versus high doses, with plasma concentrations increasing more than proportionally with the dose.[1] This suggests that metabolic pathways may become saturated at higher concentrations.

  • Excretion: The compound and its metabolites are excreted, and it has been shown to be present in the milk of lactating rats.[1]

Proposed Metabolic Pathway of 4-Methylanisole

Based on general xenobiotic metabolism, the primary metabolic pathways for 4-methylanisole are likely to involve oxidation and conjugation. The ¹³C label would be retained in the core structure of the metabolites, allowing for their identification by mass spectrometry.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion Parent This compound Metabolite1 4-Methoxybenzyl alcohol-13C Parent->Metabolite1 CYP450 Metabolite2 4-Methoxybenzoic acid-13C Metabolite1->Metabolite2 ADH/ALDH Conjugate1 Glucuronide Conjugate-13C Metabolite2->Conjugate1 UGTs Conjugate2 Sulfate Conjugate-13C Metabolite2->Conjugate2 SULTs Excretion Urine / Feces Conjugate1->Excretion Conjugate2->Excretion

Proposed metabolic pathway of this compound.
Experimental Protocol: In Vivo Metabolic Study of this compound in Rats

This protocol outlines a general procedure for an in vivo metabolic study. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care.

1. Materials and Reagents:

  • 4-Methylanisole-¹³C

  • Vehicle for administration (e.g., corn oil)

  • Sprague-Dawley rats

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

2. Animal Dosing and Sample Collection:

  • Acclimate rats to metabolic cages for 24-48 hours.

  • Administer a single oral gavage dose of 4-Methylanisole-¹³C in the vehicle. A typical dose might range from 10 to 100 mg/kg.

  • Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate method.

  • Collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h).

  • At the end of the study, euthanize the animals and collect tissues if required.

3. Sample Processing:

  • Plasma: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Urine: Measure the volume of urine collected at each interval and store at -80°C.

  • Feces: Homogenize fecal samples and store at -80°C.

  • Extraction:

    • For plasma and urine, perform a protein precipitation or solid-phase extraction (SPE) to remove interferences and concentrate the metabolites.

    • For feces, perform a liquid-liquid or solid-liquid extraction.

4. LC-MS/MS Analysis:

  • LC Column: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • MS/MS Detection: Use a high-resolution mass spectrometer to identify potential metabolites. A precursor ion scan or neutral loss scan can be employed to specifically detect metabolites containing the ¹³C label.

5. Data Analysis:

  • Identify potential metabolites by comparing the mass spectra of the dosed samples to control samples. The presence of the ¹³C isotopic pattern will confirm that a detected compound is a metabolite of 4-methylanisole.

  • Quantify the parent compound and its major metabolites in plasma to determine pharmacokinetic parameters such as half-life, Cmax, and AUC.

  • Quantify the amount of parent compound and metabolites in urine and feces to determine the routes and extent of excretion.

Conclusion

4-Methylanisole-¹³C is a versatile and powerful tool for researchers in analytical chemistry, drug metabolism, and environmental science. Its use as an internal standard in stable isotope dilution analysis provides unparalleled accuracy and precision for the quantification of 4-methylanisole in complex matrices. As a metabolic tracer, it enables the elucidation of metabolic pathways and the characterization of the pharmacokinetic profile of the parent compound. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of 4-Methylanisole-¹³C in advanced research endeavors.

References

Synthesis and Purification of 4-Methylanisole-¹³C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-Methylanisole-¹³C, a valuable isotopically labeled compound for various research applications, including its use as an internal standard in clinical mass spectrometry.[1] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams to illustrate the synthetic and purification processes.

Introduction

4-Methylanisole, also known as 4-methoxytoluene, is an organic compound that finds applications as a flavoring agent and in the fragrance industry.[2][3] The ¹³C isotopically labeled version, 4-Methylanisole-¹³C, is particularly crucial for tracer studies in metabolic research and as a quantitative standard in analytical chemistry, owing to its distinct mass. This guide focuses on the practical aspects of synthesizing and purifying this labeled compound.

Synthetic Pathways

The synthesis of 4-Methylanisole-¹³C is most commonly achieved through the methylation of p-cresol using a ¹³C-labeled methylating agent. Two primary methods are detailed below: the Williamson ether synthesis and methylation using dimethyl carbonate.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[4] In this case, it involves the reaction of a p-cresolate salt with ¹³C-labeled methyl iodide.

Reaction:

p-Cresol + Base → p-Cresolate p-Cresolate + ¹³CH₃I → 4-Methylanisole-¹³C + Salt

// Nodes PCresol [label="p-Cresol", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., NaH, K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; MethylIodide [label="¹³C-Methyl Iodide\n(¹³CH₃I)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent\n(e.g., DMF, Acetonitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionMixture [label="Reaction Mixture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Heating\n(50-100 °C)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CrudeProduct [label="Crude 4-Methylanisole-¹³C", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Purified 4-Methylanisole-¹³C", fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];

// Edges PCresol -> ReactionMixture; Base -> ReactionMixture; MethylIodide -> ReactionMixture; Solvent -> ReactionMixture; ReactionMixture -> Heating [label="Reflux"]; Heating -> CrudeProduct; CrudeProduct -> Purification; Purification -> FinalProduct; } caption: "Williamson Ether Synthesis Workflow for 4-Methylanisole-¹³C."

Methylation with ¹³C-Dimethyl Carbonate

An environmentally friendlier alternative to methyl halides is the use of dimethyl carbonate (DMC) as a methylating agent.[2] This method can be performed with a catalyst such as potassium carbonate, often in the presence of a phase-transfer catalyst to improve reaction efficiency.[2][5]

Reaction:

p-Cresol + (¹³CH₃O)₂CO --(Catalyst)--> 4-Methylanisole-¹³C + ¹³CH₃OH + CO₂

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-Methylanisole-¹³C
  • Deprotonation of p-Cresol: In a round-bottom flask, dissolve p-cresol (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[4] Add a slight excess of a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases (in the case of NaH).

  • Methylation: Cool the reaction mixture back to 0 °C and add ¹³C-methyl iodide (¹³CH₃I, 1.0-1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-100 °C for 1-8 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine to remove any remaining DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Methylation with ¹³C-Dimethyl Carbonate
  • Reaction Setup: In a flask equipped with a reflux condenser, combine p-cresol (1.0 eq), ¹³C-dimethyl carbonate (which can also serve as the solvent), potassium carbonate (catalytic to stoichiometric amount), and optionally a phase-transfer catalyst like tetrabutylammonium bromide.[6]

  • Reaction: Heat the mixture to reflux (around 90 °C for DMC) and maintain for several hours until the reaction is complete, as monitored by TLC or GC.

  • Work-up: Cool the reaction mixture and filter to remove the potassium carbonate.

  • Extraction: Add water to the filtrate and extract the product with an organic solvent.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentration: Remove the solvent under reduced pressure to yield the crude 4-Methylanisole-¹³C.

Purification

The crude 4-Methylanisole-¹³C can be purified by vacuum distillation or column chromatography.

Purification Protocol: Vacuum Distillation
  • Set up a vacuum distillation apparatus.

  • Transfer the crude product to the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction that distills at the boiling point of 4-methylanisole (174-177 °C at atmospheric pressure, will be lower under vacuum).[1][3]

// Nodes CrudeProduct [label="Crude 4-Methylanisole-¹³C", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolution [label="Dissolve in\nDiethyl Ether", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; WashNaOH [label="Wash with\nNaOH(aq)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; WashWater [label="Wash with\nWater", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drying [label="Dry over\nNa₂SO₄", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporation [label="Evaporation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Distillation [label="Vacuum Distillation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; PureProduct [label="Pure 4-Methylanisole-¹³C", fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];

// Edges CrudeProduct -> Dissolution; Dissolution -> WashNaOH [label="Remove unreacted p-cresol"]; WashNaOH -> WashWater; WashWater -> Drying; Drying -> Evaporation; Evaporation -> Distillation; Distillation -> PureProduct; } caption: "Purification Workflow for 4-Methylanisole-¹³C."

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of 4-Methylanisole-¹³C.

Table 1: Reaction Parameters and Expected Yields

ParameterWilliamson Ether SynthesisMethylation with DMC
Starting Materials p-Cresol, ¹³C-Methyl Iodidep-Cresol, ¹³C-Dimethyl Carbonate
Base/Catalyst NaH or K₂CO₃K₂CO₃, Phase-Transfer Catalyst
Solvent DMF, AcetonitrileDimethyl Carbonate (can be solvent)
Reaction Temperature 50-100 °CReflux (approx. 90 °C)
Typical Reaction Time 1-8 hoursSeveral hours
Expected Yield Generally high, can exceed 90%Can be quantitative (>99%)[6]
Purity (Post-Purification) >98%>99%

Table 2: Spectroscopic Data for 4-Methylanisole-¹³C

Data TypeExpected Values
Molecular Formula C₇¹³CH₁₀O
Molecular Weight ~123.16 g/mol
¹³C NMR (CDCl₃, ppm) The signal for the methoxy carbon (-O¹³CH₃) will appear around 55.1 ppm and will be significantly enhanced due to isotopic enrichment. Other aromatic carbon signals are expected at approximately 157.6, 130.0, 129.8, and 113.8 ppm, with the methyl carbon of the tolyl group around 20.4 ppm.[7]
¹H NMR (CDCl₃, ppm) Aromatic protons will appear as doublets around 7.08 and 6.79 ppm. The methyl protons of the tolyl group will be a singlet around 2.28 ppm. The methoxy protons, being attached to a ¹³C atom, will appear as a doublet due to ¹³C-¹H coupling, centered around 3.76 ppm.[7]
Mass Spectrometry The molecular ion peak will be observed at m/z corresponding to the ¹³C-labeled compound.

Safety Considerations

  • Methyl iodide is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.[8]

  • Sodium hydride is a flammable solid and reacts violently with water.

  • Dimethyl carbonate is flammable.

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

By following these detailed protocols, researchers can successfully synthesize and purify high-quality 4-Methylanisole-¹³C for their specific applications.

References

In-Depth Technical Guide: 4-Methylanisole-13C Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical Certificate of Analysis (CoA) and purity assessment methodologies for 4-Methylanisole-13C. This stable isotope-labeled compound is a critical internal standard in quantitative mass spectrometry-based studies, such as pharmacokinetic analyses and metabolic research. Understanding its quality control parameters is paramount for ensuring data accuracy and reliability.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound provides a batch-specific summary of its quality and purity. Below are tables detailing representative data that would be found on a typical CoA for this compound.

Physicochemical Properties
ParameterSpecification
Chemical Formula C₇¹³CH₁₀O
Molecular Weight 123.16 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in DMSO, Methanol
Quality Control Data
TestMethodSpecificationRepresentative Result
Chemical Purity GC-MS≥98.0%99.5%
Isotopic Purity (¹³C Enrichment) Mass Spectrometry≥99 atom % ¹³C99.2 atom % ¹³C
Identity Confirmation ¹H NMR, ¹³C NMR, MSConforms to structureConforms

Experimental Protocols

The accurate determination of chemical and isotopic purity is crucial for the validation of this compound as an internal standard. The following sections detail the typical experimental methodologies employed.

Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The chemical purity of this compound is commonly assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates volatile impurities from the main compound, which are then identified and quantified by mass spectrometry.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: Typically a non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The temperature of the column is gradually increased (a temperature ramp) to separate compounds based on their boiling points and interactions with the column's stationary phase.

  • Detection and Analysis: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, allowing for the identification of the parent compound and any impurities. The purity is calculated by comparing the peak area of this compound to the total area of all detected peaks.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dilute this compound in volatile solvent inject Inject sample into GC prep->inject separate Separation on capillary column inject->separate detect MS detection and fragmentation separate->detect integrate Integrate peak areas detect->integrate calculate Calculate chemical purity integrate->calculate

Workflow for Chemical Purity Determination by GC-MS.
Isotopic Purity and Enrichment Determination by Mass Spectrometry

Mass spectrometry is the primary technique for determining the isotopic purity, or enrichment, of this compound. This method precisely measures the relative abundance of the ¹³C-labeled molecule compared to its unlabeled counterpart.[1]

Instrumentation:

  • High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

Procedure:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by GC or LC.

  • Ionization: The molecules are ionized, often using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and keep the molecular ion intact.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio. The high resolution of the instrument allows for the differentiation between the ¹²C-containing molecule (M) and the ¹³C-containing molecule (M+1).

  • Data Analysis: The isotopic enrichment is calculated by comparing the intensity of the M+1 ion peak (representing the ¹³C-labeled molecule) to the sum of the intensities of the M and M+1 peaks. Corrections for the natural abundance of ¹³C in the unlabeled molecule are applied for accurate quantification.[1]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and can also be used to assess isotopic enrichment.

¹H NMR:

  • Purpose: To confirm the proton structure of the molecule. The spectrum should be consistent with the structure of 4-methylanisole. Due to the presence of the ¹³C atom, characteristic ¹³C-¹H coupling may be observed for the methyl group attached to the labeled carbon, providing further evidence of successful labeling.

¹³C NMR:

  • Purpose: To directly observe the ¹³C-labeled carbon atom. In a broadband-decoupled ¹³C NMR spectrum, the signal corresponding to the labeled carbon will be significantly enhanced compared to the other carbon signals, which are at natural abundance (approximately 1.1%). This provides a qualitative and, with appropriate experimental setup, quantitative measure of isotopic enrichment.

cluster_analysis Overall Quality Control Workflow start Batch of This compound chem_purity Chemical Purity (GC-MS) start->chem_purity iso_purity Isotopic Purity (MS) start->iso_purity structure Structural Confirmation (NMR) start->structure coa Certificate of Analysis Generation chem_purity->coa iso_purity->coa structure->coa release Product Release coa->release

Logical Workflow for Quality Control of this compound.

Conclusion

The rigorous quality control of this compound, as documented in its Certificate of Analysis, is essential for its reliable use in research and development. The combination of chromatographic and spectroscopic techniques ensures both high chemical and isotopic purity. Researchers and drug development professionals should always refer to the batch-specific CoA to ensure the quality of the material and the integrity of their experimental results.

References

An In-depth Technical Guide to the Spectral Data of 4-Methylanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Methylanisole. It includes detailed spectral data, experimental protocols, and visualizations to aid in the identification, characterization, and quality control of this compound in research and drug development settings.

13C Nuclear Magnetic Resonance (NMR) Spectral Data

The 13C NMR spectrum of 4-Methylanisole provides a unique fingerprint of its carbon skeleton. Due to the molecule's symmetry, two pairs of aromatic carbons are chemically equivalent, resulting in a total of six distinct signals for the eight carbon atoms. The chemical shifts are influenced by the electron-donating effects of both the methoxy and methyl groups.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the 13C NMR chemical shifts for 4-Methylanisole, recorded in deuterated chloroform (CDCl₃) as the solvent. The assignments are based on established spectral data and an analysis of substituent effects on the aromatic ring.

Carbon AtomChemical Shift (δ) in ppm
C1 (ipso, attached to OCH₃)157.65
C2/C6 (ortho to OCH₃)113.81
C3/C5 (meta to OCH₃)129.94
C4 (ipso, attached to CH₃)129.8
-OCH₃55.15
-CH₃20.41

Note: Chemical shift values can vary slightly depending on the solvent and concentration.

Experimental Protocol: 13C NMR Spectroscopy

A standard protocol for acquiring a quantitative 13C NMR spectrum of a liquid aromatic compound like 4-Methylanisole is outlined below.

Sample Preparation:

  • Quantity: For a standard 5 mm NMR tube, dissolve approximately 50-100 mg of high-purity 4-Methylanisole in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative analysis, a higher concentration is generally preferred.

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean, dry NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Instrument Parameters (for a 400 MHz Spectrometer):

  • Pulse Program: A standard pulse program with proton decoupling, such as zgpg30 or zgdc30, is typically used. For quantitative measurements where the Nuclear Overhauser Effect (NOE) needs to be suppressed, an inverse-gated decoupling sequence should be employed.

  • Pulse Angle: A 30° pulse angle is often used to allow for a shorter relaxation delay. For quantitative analysis, a 90° pulse angle with a longer delay is recommended.

  • Acquisition Time (AQ): Typically set to 1-2 seconds.

  • Relaxation Delay (D1): For routine spectra, a delay of 2 seconds is common. For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the carbon nuclei in the molecule to ensure full relaxation. The addition of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can shorten T₁ values and reduce the required delay time.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to ¹H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of 4-Methylanisole results in the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.

Data Presentation: Mass Spectrometry Fragmentation

The table below lists the major ions observed in the EI mass spectrum of 4-Methylanisole, along with their mass-to-charge ratio (m/z) and relative intensity.

m/zRelative Intensity (%)Proposed Fragment Ion
122100[C₈H₁₀O]⁺ (Molecular Ion)
10727[M - CH₃]⁺
9117.3[C₇H₇]⁺ (Tropylium ion)
7920.4[C₆H₇]⁺
7724.1[C₆H₅]⁺ (Phenyl cation)
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for obtaining an EI mass spectrum of a volatile liquid like 4-Methylanisole.

Sample Introduction:

  • Direct Infusion/Injection: A small amount of the neat liquid sample can be introduced directly into the ion source via a heated probe or a gas chromatography (GC) inlet. If using GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.

Instrument Settings:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: The standard electron energy is 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation patterns.

  • Ion Source Temperature: Typically maintained between 200-250 °C to ensure the sample remains in the gas phase.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used for routine analysis.

  • Scan Range: A mass range of m/z 40-300 is generally sufficient to detect the molecular ion and major fragments of 4-Methylanisole.

Visualizations

The following diagrams illustrate the key processes and relationships discussed in this guide.

spectral_workflow cluster_prep Sample Preparation cluster_nmr 13C NMR Acquisition cluster_ms EI-MS Acquisition cluster_analysis Data Analysis Sample 4-Methylanisole Dissolution Dissolve in CDCl3 Sample->Dissolution Vaporization Vaporize Sample Sample->Vaporization Filtration Filter into NMR Tube Dissolution->Filtration NMR_Acquisition Acquire Spectrum Filtration->NMR_Acquisition Processing Process FID NMR_Spectrum 13C NMR Spectrum Processing->NMR_Spectrum Ionization Ionize (70 eV) Vaporization->Ionization Fragmentation_MS Fragment Ionization->Fragmentation_MS Detection Detect Ions Fragmentation_MS->Detection MS_Spectrum Mass Spectrum Detection->MS_Spectrum Structure_Elucidation Structural Confirmation NMR_Spectrum->Structure_Elucidation MS_Spectrum->Structure_Elucidation

Workflow for Spectral Data Acquisition and Analysis.

fragmentation_pathway cluster_frags Fragmentation Products M [C8H10O]+• m/z = 122 M_minus_CH3 [C7H7O]+ m/z = 107 M->M_minus_CH3 - •CH3 Tropylium [C7H7]+ m/z = 91 M->Tropylium - •OCH3 M_minus_CH3->Tropylium - CO C6H7 [C6H7]+ m/z = 79 Tropylium->C6H7 + H2 Phenyl [C6H5]+ m/z = 77 Tropylium->Phenyl - C2H2

Proposed Fragmentation Pathway of 4-Methylanisole in EI-MS.

A Technical Guide to Commercial Suppliers of 4-Methylanisole-13C for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methylanisole-13C, an isotopically labeled form of 4-methoxytoluene, serves as a critical tool for researchers in drug development and various scientific fields. Its application as an internal standard in quantitative mass spectrometry assays, metabolic flux analysis, and as a tracer in pharmacokinetic studies is invaluable for generating precise and reproducible data. This technical guide provides an in-depth overview of the commercial suppliers of this compound, their product specifications, and general experimental protocols for its use.

Commercial Suppliers and Product Specifications

The availability of high-purity, isotopically enriched this compound is crucial for the integrity of experimental results. Below is a summary of known commercial suppliers and their product specifications. It is important to note that while chemical purity is often readily available, detailed isotopic enrichment data may require direct inquiry with the supplier or consultation of the lot-specific Certificate of Analysis (CoA).

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightChemical PurityIsotopic Enrichment
MedChemExpress This compound117923-70-3C₇¹³CH₁₀O123.16>98% (Assumed based on general product quality)Not specified on product page. Requires CoA.
InvivoChem This compound117923-70-3Not specifiedNot specified≥98%Not specified on product page. Requires CoA.

Note: The information in the table is based on publicly available data from the suppliers' websites. For the most accurate and up-to-date information, it is highly recommended to contact the suppliers directly and request a lot-specific Certificate of Analysis.

Key Quality Parameters for Isotopically Labeled Compounds

When sourcing a stable isotope-labeled compound such as this compound, several key quality parameters should be considered to ensure the reliability of your experimental data. The following diagram illustrates these critical factors and their relationships.

G Key Quality Parameters for Isotope-Labeled Compounds cluster_parameters Quality Parameters cluster_impact Impact on Research Isotopic_Purity Isotopic Purity (Atom % 13C) Assay_Accuracy Assay Accuracy Isotopic_Purity->Assay_Accuracy Determines mass difference from native analyte Chemical_Purity Chemical Purity (e.g., by GC, HPLC) Chemical_Purity->Assay_Accuracy Prevents interference from impurities Isotopic_Enrichment Isotopic Enrichment (% of labeled molecules) Assay_Precision Assay Precision Isotopic_Enrichment->Assay_Precision Affects signal-to-noise ratio Identity_Confirmation Identity Confirmation (e.g., by MS, NMR) Data_Reproducibility Data Reproducibility Identity_Confirmation->Data_Reproducibility Ensures correct compound is used

Caption: Key quality parameters for isotope-labeled compounds and their research impact.

Experimental Protocols: Utilizing this compound as an Internal Standard in LC-MS/MS Analysis

While specific experimental protocols for this compound are not widely published, a general methodology for its use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is adaptable for the quantification of unlabeled 4-methylanisole in various biological matrices.

Objective: To accurately quantify the concentration of unlabeled 4-methylanisole (analyte) in a given sample matrix using this compound as an internal standard.

Materials:

  • 4-Methylanisole (unlabeled standard for calibration curve)

  • This compound (Internal Standard)

  • Sample matrix (e.g., plasma, urine, tissue homogenate)

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or ammonium acetate (for modifying mobile phase)

  • LC-MS/MS system with a suitable C18 column

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of unlabeled 4-methylanisole (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol).

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the unlabeled 4-methylanisole stock solution to prepare a series of calibration standards at different concentrations.

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

    • Spike a fixed concentration of the this compound internal standard solution into each calibration standard and QC sample.

  • Sample Preparation:

    • Thaw the biological samples.

    • To a known volume of the sample, add the same fixed concentration of the this compound internal standard solution.

    • Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Develop a suitable LC method to achieve chromatographic separation of 4-methylanisole from other matrix components.

    • Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for both unlabeled 4-methylanisole and this compound. This is typically done by direct infusion of the individual standards.

    • Set up multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard in all samples, calibration standards, and QCs.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of 4-methylanisole in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the general workflow for a quantitative analysis using a stable isotope-labeled internal standard.

G Workflow for Quantitative Analysis using a Stable Isotope-Labeled Internal Standard cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock_Solutions Prepare Stock Solutions (Analyte & SIL-IS) Calibration_Standards Prepare Calibration Curve Standards Stock_Solutions->Calibration_Standards Sample_Spiking Spike Samples & Standards with SIL-IS Calibration_Standards->Sample_Spiking Sample_Extraction Perform Sample Extraction Sample_Spiking->Sample_Extraction LC_Separation Chromatographic Separation (LC) Sample_Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & SIL-IS) MS_Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratio Peak_Integration->Area_Ratio Calibration_Curve Construct Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification

Caption: General workflow for quantitative analysis using a SIL-IS.

This compound is a valuable tool for researchers engaged in quantitative bioanalysis and metabolic studies. While the number of direct commercial suppliers may be limited, companies such as MedChemExpress and InvivoChem offer this product. It is imperative for researchers to verify the quality of the isotopically labeled compound by obtaining a lot-specific Certificate of Analysis, paying close attention to both chemical and isotopic purity. The provided general experimental protocol for its use as an internal standard in LC-MS/MS analysis can be adapted to specific research needs, enabling accurate and reliable quantification of 4-methylanisole in complex biological matrices.

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of 4-Methylanisole-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 4-Methylanisole-13C. The safety data presented is based on the information available for its unlabeled counterpart, 4-Methylanisole (CAS No. 104-93-8), as the single carbon-13 isotopic substitution does not significantly alter its chemical or toxicological properties.

Hazard Identification and Classification

4-Methylanisole is classified as a hazardous substance. It is a flammable liquid and vapor that is harmful if swallowed, causes skin irritation, and is suspected of damaging fertility or the unborn child.[1][2][3]

GHS Classification:

  • Flammable Liquids: Category 3[4][5]

  • Acute Toxicity, Oral: Category 4[1][2][4]

  • Skin Corrosion/Irritation: Category 2[1][4][5]

  • Reproductive Toxicity: Category 2[1][2][3]

  • Hazardous to the Aquatic Environment, Chronic Hazard: Category 3[1][2]

Signal Word: Warning[1][5]

Hazard Statements:

  • H226: Flammable liquid and vapor.[1][2]

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H361: Suspected of damaging fertility or the unborn child.[1][2]

  • H412: Harmful to aquatic life with long lasting effects.[1][2]

Data Presentation

The following tables summarize the key quantitative data for 4-Methylanisole.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₁₀O[1]
Molecular Weight 122.16 g/mol [1]
Appearance Colorless liquid[6][7]
Odor Strong floral odor[6][7]
Boiling Point 174-175.5 °C[1][7]
Melting Point -32 °C to -31.99 °C[1][7]
Flash Point 59 °C (138.2 °F) - closed cup[1]
Density 0.969 g/mL at 25 °C[1][7]
Vapor Pressure 7.00 hPa at 50 °C[1]
Solubility in Water 0.559 g/L at 20 °C[1]
Refractive Index 1.511 - 1.5124 at 19-20 °C[1][7]

Table 2: Toxicological Data

TestSpeciesRouteValueSource
LD50 RatOral1920 mg/kg[1][6]
LD50 RabbitDermal> 4850 mg/kg[1]
LC50 RatInhalation> 6.1 mg/L (4 h)[1]

Table 3: Ecological Data

TestSpeciesValueDurationGuidelineSource
EC50 Daphnia magna (Water flea)27 mg/L48 hOECD Test Guideline 202[1]
LC50 Leuciscus idus (Golden orfe)68.2 mg/L96 h-[1]

Table 4: Exposure Controls and Personal Protection

Control ParameterRecommendationSource
Engineering Controls Use in a well-ventilated area. Use explosion-proof electrical/ventilating/lighting equipment. Facilities should be equipped with an eyewash fountain.[1][5][6]
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[1][6]
Skin Protection Wear chemical protective gloves (e.g., PVC) and protective clothing to prevent skin exposure.[4][6]
Respiratory Protection Not required under normal use with adequate ventilation. If vapors are present, use an approved respirator.[5]
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][4]

Table 5: Fire-Fighting Measures

AspectRecommendationSource
Suitable Extinguishing Media Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4][8]
Specific Hazards Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. Containers may explode when heated.[4][6][8]
Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6][8]

Table 6: Transportation Information

RegulationUN NumberProper Shipping NameHazard ClassPacking Group
DOT (US) UN1993Flammable liquids, n.o.s. (4-Methylanisole)3III
IATA UN1993Flammable liquid, n.o.s. (4-Methylanisole)3III
IMDG UN1993FLAMMABLE LIQUID, N.O.S. (contains 4-methylanisole)3III

[Source: 1, 3]

Experimental Protocols

The following protocols are standard procedures for handling spills and exposure incidents involving 4-Methylanisole.

Accidental Release Measures

  • Personal Precautions: Immediately evacuate personnel to a safe area. Remove all sources of ignition.[2] Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as outlined in Table 4.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Methods for Containment and Cleaning Up:

    • Stop the leak if it can be done safely.[6]

    • Use non-sparking tools and explosion-proof equipment.[5][8]

    • Absorb the spill with inert material such as dry sand, earth, or vermiculite.[6][8]

    • Collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[1][8]

    • Consult local, state, and federal regulations for proper disposal.[1][6]

First Aid Measures

  • General Advice: Immediately remove any clothing contaminated by the product.[1] Consult a physician and show this safety data sheet.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Obtain medical aid.[1]

  • In Case of Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation occurs or persists.[4]

  • In Case of Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][4]

Visualizations

The following diagrams illustrate key safety and handling workflows for this compound.

Hazard_Response_Flow cluster_ID Hazard Identification cluster_Prevention Preventative Measures cluster_Response Emergency Response Hazards Flammable Liquid Harmful if Swallowed Skin Irritant Reproductive Toxin Handling Well-ventilated area Ground equipment No ignition sources Avoid contact Hazards->Handling Informs FirstAid Inhalation: Fresh Air Skin: Wash with water Eye: Rinse with water Ingestion: Seek medical aid Hazards->FirstAid Leads to Fire Use CO2, Dry Chemical, Foam Wear SCBA Hazards->Fire Leads to Spill Remove ignition sources Absorb with inert material Collect for disposal Hazards->Spill Leads to Storage Cool, dry place Tightly sealed container Flammables area Handling->Storage PPE Safety Goggles Protective Gloves Lab Coat Handling->PPE

Caption: Logical flow from hazard identification to preventative and emergency response measures.

Lab_Workflow cluster_Prep Preparation & Handling cluster_Cleanup Cleanup & Disposal Receiving Receive & Inspect Log into Inventory Storage Store in Flammables Cabinet (Cool, Dry, Ventilated) Receiving->Storage Prep Don PPE Work in Fume Hood Storage->Prep Weighing Weigh/Measure Required Amount Use Non-Sparking Tools Prep->Weighing Reaction Use in Reaction/Experiment Ground Glassware Weighing->Reaction Decon Decontaminate Glassware & Work Area Reaction->Decon Waste Collect Liquid Waste in Labeled Halogen-Free Container Decon->Waste SolidWaste Collect Contaminated Solids (Gloves, Paper Towels) Decon->SolidWaste Disposal Dispose of Waste via EH&S Guidelines Waste->Disposal SolidWaste->Disposal

Caption: Standard laboratory workflow for handling this compound safely.

References

Isotopic Enrichment and Labeling of 4-Methylanisole-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and labeling patterns of 4-Methylanisole-13C. It covers the synthesis, characterization, and potential applications of this isotopically labeled compound, with a focus on its use in research and drug development.

Introduction to 4-Methylanisole and its Isotopologues

4-Methylanisole, also known as p-methoxytoluene, is an organic compound with a pleasant aroma, used as a flavoring agent and an intermediate in the synthesis of other organic compounds.[1] Its isotopically labeled form, this compound, is a valuable tool in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in metabolic flux analysis.[2][3] The incorporation of the stable isotope, carbon-13 (¹³C), allows for the differentiation and quantification of the labeled molecule from its naturally abundant counterpart using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The strategic placement of the ¹³C atom(s) within the 4-methylanisole molecule (labeling pattern) is crucial for its intended application. Common labeling patterns include:

  • Methyl-labeled ([¹³C]H₃-): Labeling of the methyl group on the anisole moiety or the tolyl group. This is useful for tracking the metabolic fate of these specific methyl groups.

  • Ring-labeled (¹³C₆-aromatic): Incorporation of one or more ¹³C atoms into the benzene ring. This provides a stable, non-labile label for tracing the core structure of the molecule.

  • Uniformly labeled (U-¹³C): All carbon atoms in the molecule are ¹³C. This is often used in metabolic flux analysis to trace the distribution of the carbon backbone through various metabolic pathways.

Synthesis of 4-Methylanisole-¹³C

The synthesis of 4-Methylanisole-¹³C typically involves the methylation of p-cresol or a derivative using a ¹³C-labeled methylating agent, or starting from a ¹³C-labeled p-cresol precursor. The choice of synthetic route depends on the desired labeling pattern.

Synthesis of Methyl-¹³C-4-Methylanisole

A common method for synthesizing methyl-labeled 4-methylanisole is the Williamson ether synthesis, where the hydroxyl group of p-cresol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack a ¹³C-labeled methyl halide.

Experimental Protocol: Synthesis of 4-Methoxy-d₃-toluene (as an analogue for ¹³C-methylation)

Reagent/SolventMolar Equivalent
p-Cresol1.0
Sodium Hydride (60% in mineral oil)1.2
¹³C-Methyl Iodide1.1
Anhydrous Tetrahydrofuran (THF)-

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon), a solution of p-cresol (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the sodium p-cresoxide.

  • The mixture is cooled back to 0 °C, and ¹³C-methyl iodide (1.1 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 4-methylanisole-¹³C.

Logical Workflow for Synthesis of Methyl-¹³C-4-Methylanisole

G Synthesis of Methyl-¹³C-4-Methylanisole p_cresol p-Cresol reaction Williamson Ether Synthesis p_cresol->reaction NaH Sodium Hydride (NaH) in THF NaH->reaction phenoxide Sodium p-cresoxide intermediate phenoxide->reaction methyl_iodide ¹³C-Methyl Iodide methyl_iodide->reaction reaction->phenoxide quench Quench with Water reaction->quench extraction Solvent Extraction (Diethyl Ether) quench->extraction purification Purification (Column Chromatography) extraction->purification product 4-Methylanisole-¹³C purification->product

Caption: Synthetic workflow for methyl-¹³C labeled 4-methylanisole.

Isotopic Enrichment and Labeling Pattern Analysis

The determination of the isotopic enrichment and the precise location of the ¹³C label(s) is critical for the validation and use of 4-Methylanisole-¹³C. The primary analytical techniques for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative ¹³C NMR Spectroscopy

Quantitative ¹³C NMR (qNMR) is a powerful non-destructive technique to determine the isotopic enrichment at specific carbon positions. By comparing the integral of the signal from the ¹³C-enriched carbon to the signals of the naturally abundant ¹²C carbons in the same or a reference molecule, the percentage of enrichment can be calculated.

¹³C NMR Chemical Shifts of 4-Methylanisole

The following table summarizes the approximate ¹³C NMR chemical shifts of unlabeled 4-methylanisole in CDCl₃.[4][5] These values serve as a reference for identifying the position of the ¹³C label.

Carbon PositionChemical Shift (ppm)
C1 (ipso, -OCH₃)157.6
C2, C6 (ortho to -OCH₃)113.8
C3, C5 (meta to -OCH₃)129.8
C4 (ipso, -CH₃)130.0
Methoxy Carbon (-OCH₃)55.1
Methyl Carbon (-CH₃)20.5

Experimental Protocol: Quantitative ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh a known amount of the 4-Methylanisole-¹³C sample and a suitable internal standard (e.g., maleic acid) and dissolve in a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Employ a quantitative ¹³C NMR pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure uniform signal response.

    • Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbons being quantified to allow for full magnetization recovery.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a small line broadening).

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the ¹³C-labeled carbon and the internal standard.

    • Calculate the isotopic enrichment based on the integral ratios and the known concentrations of the sample and internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the overall isotopic enrichment by analyzing the mass-to-charge ratio (m/z) of the molecule. The mass spectrum of a ¹³C-labeled compound will show a molecular ion peak shifted by the number of incorporated ¹³C atoms.

Experimental Protocol: GC-MS Analysis for Isotopic Enrichment

  • Sample Preparation: Prepare a dilute solution of the 4-Methylanisole-¹³C sample in a volatile solvent (e.g., dichloromethane or hexane).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, operated in split mode.

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Oven Program: A temperature gradient suitable for the elution of 4-methylanisole.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Acquisition Mode: Full scan to observe the molecular ion region.

  • Data Analysis:

    • Identify the peak corresponding to 4-methylanisole in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Determine the relative abundances of the molecular ion peaks for the unlabeled (M) and labeled (M+n) species, where n is the number of ¹³C atoms.

    • Calculate the isotopic enrichment by correcting for the natural abundance of ¹³C in the unlabeled fragment.

Applications in Drug Development and Research

4-Methylanisole-¹³C is a valuable tool for researchers in drug development and other scientific fields. Its primary applications include its use as an internal standard in quantitative bioanalysis and as a tracer in metabolic fate studies.

Internal Standard in Pharmacokinetic Studies

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is the gold standard for accurate quantification of an analyte in complex biological matrices. 4-Methylanisole-¹³C can serve as an ideal internal standard for the quantification of unlabeled 4-methylanisole or structurally related compounds. The co-elution of the SIL-IS with the analyte and its similar ionization efficiency allows for the correction of matrix effects and variations in instrument response.

Experimental Workflow for a Pharmacokinetic Study

G Pharmacokinetic Study Workflow cluster_0 Sample Collection and Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis dosing Dose Animal with Unlabeled 4-Methylanisole sampling Collect Biological Samples (e.g., Plasma) at Time Points dosing->sampling spiking Spike Samples with 4-Methylanisole-¹³C (Internal Standard) sampling->spiking extraction Protein Precipitation and Supernatant Collection spiking->extraction lc Liquid Chromatography Separation extraction->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms quant Quantification of Analyte (Peak Area Ratio of Analyte/IS) ms->quant pk_curve Generate Pharmacokinetic Curve (Concentration vs. Time) quant->pk_curve

Caption: Workflow for a typical pharmacokinetic study using 4-methylanisole-¹³C as an internal standard.

Metabolic Fate and Pathway Tracing

When a drug candidate or a xenobiotic is labeled with ¹³C, its metabolic fate can be traced in vivo or in vitro.[1] By analyzing biological samples (e.g., urine, feces, plasma) using MS and NMR, metabolites can be identified by their characteristic isotopic signature. This allows for the elucidation of metabolic pathways, the identification of novel metabolites, and the assessment of metabolic stability. While there are no specific published metabolic fate studies for 4-methylanisole-¹³C, its use in such a study would follow the general principles of stable isotope tracer studies.

Conclusion

4-Methylanisole-¹³C is a versatile and valuable tool for researchers in the fields of drug development, metabolism, and analytical chemistry. The ability to synthesize this compound with specific labeling patterns and to accurately determine its isotopic enrichment allows for its confident use as an internal standard for precise quantification and as a tracer to elucidate metabolic pathways. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the effective utilization of 4-Methylanisole-¹³C in scientific research.

References

An In-depth Technical Guide to Isotope Dilution Mass Spectrometry Using ¹³C Standards for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Gold Standard in Quantitative Analysis

In the landscape of bioanalysis, particularly within drug development and clinical research, the demand for highly accurate and precise quantification of analytes in complex biological matrices is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the definitive method for achieving this, offering unparalleled specificity and reliability.[1] When coupled with the use of stable carbon-13 (¹³C) labeled internal standards, IDMS provides a robust platform for overcoming common analytical challenges such as matrix effects and variations in sample recovery.[2] This technical guide provides a comprehensive overview of the principles, experimental protocols, data analysis, and applications of ¹³C IDMS for researchers, scientists, and drug development professionals.

Core Principles of ¹³C Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte of interest (the internal standard) to a sample prior to any sample processing.[3] This ¹³C-labeled internal standard is chemically identical to the endogenous, unlabeled (¹²C) analyte, ensuring they behave identically during extraction, chromatography, and ionization.[4] The mass spectrometer, however, can differentiate between the two based on their mass-to-charge ratio (m/z).

By measuring the ratio of the signal intensity of the unlabeled analyte to the ¹³C-labeled internal standard, the concentration of the analyte in the original sample can be precisely calculated. Since the ratio is the key measurement, any loss of analyte during sample preparation will affect both the native analyte and the internal standard equally, thus not impacting the accuracy of the final calculated concentration.[2]

cluster_0 Sample cluster_1 Internal Standard cluster_2 Sample + Standard Mixture cluster_3 Sample Preparation cluster_4 LC-MS/MS Analysis cluster_5 Quantification Analyte Analyte (¹²C) Unknown Amount (nx) Mixture Homogenized Mixture Analyte->Mixture Standard ¹³C-Labeled Standard Known Amount (ns) Standard->Mixture Extraction Extraction, Purification Mixture->Extraction LCMS Measurement of ¹²C/¹³C Ratio (Rm) Extraction->LCMS Calculation Calculate Unknown Amount (nx) LCMS->Calculation

Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

A generalized experimental workflow for ¹³C IDMS is presented below. It is crucial to note that specific parameters will need to be optimized for each analyte and matrix.

SampleCollection 1. Sample Collection (e.g., Plasma, Tissue) StandardSpiking 2. Internal Standard Spiking (Add known amount of ¹³C-IS) SampleCollection->StandardSpiking Homogenization 3. Homogenization/ Lysis (for tissues) StandardSpiking->Homogenization ProteinPrecipitation 4. Protein Precipitation (e.g., Acetonitrile, Methanol) Homogenization->ProteinPrecipitation Extraction 5. Liquid-Liquid or Solid-Phase Extraction ProteinPrecipitation->Extraction EvaporationReconstitution 6. Evaporation & Reconstitution Extraction->EvaporationReconstitution LCMS_Analysis 7. LC-MS/MS Analysis EvaporationReconstitution->LCMS_Analysis DataProcessing 8. Data Processing & Quantification LCMS_Analysis->DataProcessing

A typical experimental workflow for ¹³C IDMS.
Preparation of Standards and Quality Controls

  • ¹³C-Labeled Internal Standard (IS) Stock Solution: Prepare a stock solution of the ¹³C-labeled internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a high concentration (e.g., 1 mg/mL).

  • Analyte Stock Solution: Prepare a stock solution of the unlabeled analyte at a similar high concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of the ¹³C-IS at a concentration that will yield a robust signal in the mass spectrometer.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known amounts of the analyte working standard solutions into a blank matrix (e.g., drug-free plasma).

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances.

  • For Plasma/Serum Samples:

    • To a known volume of plasma or serum (e.g., 100 µL), add the ¹³C-IS working solution.

    • Vortex to mix.

    • Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile or methanol).

    • Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • For Tissue Samples:

    • Weigh a portion of the frozen tissue sample.

    • Add the ¹³C-IS working solution.

    • Add a suitable homogenization buffer and homogenize the tissue using a mechanical homogenizer.

    • Perform protein precipitation and extraction as described for plasma/serum samples.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): Chromatographic separation is essential to separate the analyte from other matrix components. A reverse-phase C18 column is commonly used. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). A gradient elution is often employed to achieve optimal separation.

  • Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for quantification. Specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C-labeled internal standard are monitored.

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), positive or negative
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
Ion Source Temperature 500-600 °C
IonSpray Voltage 4500-5500 V

Data Analysis and Quantification

The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

G cluster_0 Data Acquisition cluster_1 Peak Integration cluster_2 Ratio Calculation cluster_3 Calibration Curve cluster_4 Quantification RawData Acquire Raw Data (MRM transitions for ¹²C and ¹³C) Integration Integrate Peak Areas (Analyte: Ax, IS: Ais) RawData->Integration Ratio Calculate Peak Area Ratio (Rx = Ax / Ais) Integration->Ratio CalCurve Construct Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Concentration Determine Analyte Concentration from Calibration Curve CalCurve->Concentration

Data analysis workflow for ¹³C IDMS.

The fundamental equation for isotope dilution analysis is:

Cx = C_is * (R_m - R_is) / (R_s - R_m) * (m_s / m_x)

Where:

  • Cx = Concentration of the analyte in the sample

  • C_is = Concentration of the internal standard

  • R_m = Isotope ratio of the mixture (analyte + IS)

  • R_is = Isotope ratio of the internal standard

  • R_s = Isotope ratio of the sample (natural abundance)

  • m_s = Mass of the internal standard added

  • m_x = Mass of the sample

In practice, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard versus the known concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined by interpolating their measured peak area ratios from this curve.

Quantitative Data Presentation

The following tables summarize validation data from ¹³C IDMS methods for the quantification of various drugs in human plasma and whole blood.

Table 1: Validation Parameters for Atorvastatin and Rosuvastatin in Human Plasma

ParameterAtorvastatinRosuvastatin
Internal Standard ¹³C₃-Atorvastatin¹³C₆-Rosuvastatin
Linearity Range 0.05 - 50 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
LLOQ 0.05 ng/mL0.1 ng/mL
Intra-day Precision (%CV) < 6.6%< 7.7%
Inter-day Precision (%CV) < 6.6%< 7.7%
Accuracy (%Bias) ± 4.3%-5.6% to +4.5%
Recovery Not Reported79.7% - 85.7%

Data synthesized from multiple sources.[5][6]

Table 2: Validation Parameters for Tacrolimus and Mycophenolic Acid in Whole Blood/Plasma

ParameterTacrolimus (Whole Blood)Mycophenolic Acid (Plasma)
Internal Standard ¹³C, ²H₄-Tacrolimus¹³C-Mycophenolic Acid
Linearity Range 0.04 - 40 ng/mL0.05 - 4 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99
LLOQ 0.04 ng/mL0.05 µg/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (%Bias) Within ±15%85.7% - 102.0%
Recovery > 50%85.5% - 94.8%

Data synthesized from multiple sources.[7][8]

Application in Drug Development: Probing the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, making it a key target in drug development, particularly in oncology.[1] ¹³C IDMS, combined with metabolic flux analysis, is a powerful tool to investigate how drugs modulate this pathway. By using ¹³C-labeled glucose, researchers can trace the flow of carbon through glycolysis and the TCA cycle, which provide key metabolites that regulate mTOR activity.

mTOR_Pathway Metabolite Metabolite Pathway Pathway Protein Protein Complex Complex Process Process Glucose ¹³C-Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate ¹³C-Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle ATP ATP TCA_Cycle->ATP Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Activates AMPK AMPK ATP->AMPK High ATP/AMP ratio inhibits AMPK Insulin_GF Insulin/Growth Factors PI3K PI3K Insulin_GF->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis AMPK->TSC_Complex Activates Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Lipid_Synthesis->Cell_Growth

Regulation of the mTOR signaling pathway by metabolic inputs.

By quantifying the ¹³C-enrichment in downstream metabolites of glycolysis and the TCA cycle, researchers can determine the metabolic flux through these pathways. This information, in turn, reveals how a drug candidate impacts the metabolic state of the cell and, consequently, the activity of the mTOR pathway. For instance, a drug that inhibits glycolysis would lead to a decrease in ¹³C-labeled pyruvate and TCA cycle intermediates, which could lead to the activation of AMPK and subsequent inhibition of mTORC1.

Conclusion

Isotope Dilution Mass Spectrometry using ¹³C-labeled internal standards represents the pinnacle of quantitative bioanalysis. Its ability to correct for matrix effects and sample loss makes it an indispensable tool in drug development, from preclinical pharmacokinetic studies to clinical biomarker validation. The high precision and accuracy of ¹³C IDMS ensure the generation of reliable and defensible data, which is critical for regulatory submissions and advancing our understanding of drug action and disease pathology. As mass spectrometry instrumentation continues to improve in sensitivity and throughput, the applications of ¹³C IDMS are poised to expand even further, solidifying its role as the gold standard in quantitative analysis.

References

Methodological & Application

Application Note: High-Throughput Quantification of 4-Methylanisole in Biological Matrices Using 4-Methylanisole-¹³C as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-methylanisole in plasma. The use of a stable isotope-labeled internal standard, 4-methylanisole-¹³C, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is tailored for researchers, scientists, and drug development professionals requiring reliable quantification of this analyte in complex biological samples.

Introduction

4-Methylanisole, also known as p-methoxytoluene, is a volatile organic compound used in various industrial applications, including as a flavoring agent and an intermediate in the synthesis of pharmaceuticals.[1] Accurate quantification of 4-methylanisole in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies. LC-MS/MS offers superior sensitivity and selectivity for this purpose. The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as 4-methylanisole-¹³C, is the gold standard for quantitative bioanalysis. The SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties, thereby effectively correcting for variations during sample extraction, and mitigating the impact of ion suppression or enhancement in the mass spectrometer.

Physicochemical Properties

Property4-Methylanisole4-Methylanisole-¹³C (Predicted)
Synonyms 4-Methoxytoluene, p-Cresol methyl ether[1]1-Methoxy-4-methylbenzene-¹³C
Molecular Formula C₈H₁₀OC₇¹³CH₁₀O
Molecular Weight 122.16 g/mol [2]~123.16 g/mol
Appearance Clear, colorless liquid[1]Clear, colorless liquid
Boiling Point 172 - 177 °C[1]172 - 177 °C
Density 0.969 g/mL at 25 °C[1]~0.969 g/mL at 25 °C
CAS Number 104-93-8[2]N/A

Experimental Protocols

Materials and Reagents
  • 4-Methylanisole (≥99% purity)

  • 4-Methylanisole-¹³C (methyl-¹³C, ≥99% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

  • Methyl tert-butyl ether (MTBE, HPLC grade)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-methylanisole and 4-methylanisole-¹³C by dissolving 10 mg of each compound in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the 4-methylanisole primary stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of working standards for the calibration curve.

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the 4-methylanisole-¹³C primary stock solution with methanol to a final concentration of 1 µg/mL.

Sample Preparation: Liquid-Liquid Extraction
  • Allow plasma samples to thaw at room temperature.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Spike with 10 µL of the 1 µg/mL 4-methylanisole-¹³C internal standard working solution.

  • Add 500 µL of MTBE to the sample.

  • Vortex the mixture vigorously for 2 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.

  • Centrifuge the samples at 12,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a new tube.

  • Evaporate the solvent to dryness using a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

  • LC System: A validated HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 20% B

    • 3.6-5.0 min: Hold at 20% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode. Note: For less polar compounds like 4-methylanisole, Atmospheric Pressure Photoionization (APPI) may offer enhanced sensitivity and should be considered if available.[3]

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Methylanisole123.195.115
4-Methylanisole-¹³C124.196.115
Note: The precursor ion for 4-methylanisole corresponds to the protonated molecule [M+H]⁺. The product ion is a characteristic fragment. Collision energies should be optimized for the specific instrument being used.

Data Presentation

Calibration Curve and Linearity

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically applied.

Table 1: Representative Calibration Curve Data

Concentration (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
0.5 850 175,000 0.0049
1.0 1,720 178,000 0.0097
5.0 8,650 176,500 0.0490
20.0 34,800 177,000 0.1966
100.0 174,500 175,500 0.9943
400.0 698,000 176,000 3.9659
800.0 1,405,000 177,500 7.9155

| 1000.0 | 1,760,000 | 176,000 | 10.0000 |

Accuracy and Precision

The accuracy and precision of the method are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations against a freshly prepared calibration curve.

Table 2: Quality Control Sample Performance

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Precision (%CV)
Low 1.5 1.45 96.7 5.8
Medium 75 78.2 104.3 3.5

| High | 750 | 735.1 | 98.0 | 4.1 |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (100 µL) add_is Spike with 4-Methylanisole-¹³C IS sample->add_is extract Liquid-Liquid Extraction with MTBE add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation C18 Reversed-Phase Separation reconstitute->lc_separation ms_detection MRM Detection lc_separation->ms_detection quantification Peak Integration & Ratio Calculation ms_detection->quantification reporting Concentration Determination quantification->reporting

Caption: Bioanalytical workflow for 4-methylanisole quantification.

quantification_logic cluster_lcms LC-MS/MS Acquisition Analyte 4-Methylanisole Analyte_Signal Analyte Peak Area Analyte->Analyte_Signal IS 4-Methylanisole-¹³C IS_Signal IS Peak Area IS->IS_Signal Ratio Peak Area Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Concentration Final Analyte Concentration Calibration_Curve->Concentration

Caption: Logic diagram for internal standard-based quantification.

References

Application Notes and Protocols for Quantification of Volatile Organic Compounds (VOCs) Using 4-Methylanisole-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of volatile organic compounds (VOCs) using 4-Methylanisole-13C as an internal standard (IS) with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is a robust technique that corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Introduction

Volatile organic compounds are a broad class of chemicals that are of significant interest in environmental monitoring, clinical diagnostics, and pharmaceutical development due to their potential health impacts and roles as biomarkers. Accurate and reliable quantification of VOCs is crucial for these applications. Isotope dilution mass spectrometry (ID-MS) is a gold-standard analytical approach that employs a stable isotope-labeled version of the analyte or a structurally similar compound as an internal standard.

This compound is an excellent internal standard for the quantification of aromatic VOCs and other compounds with similar physicochemical properties. Its single 13C-labeled methyl group provides a distinct mass shift from the native compound, allowing for precise quantification while ensuring similar behavior during sample extraction, concentration, and chromatographic analysis.

Experimental Protocols

This section details the methodologies for two common VOC sampling and analysis techniques: Headspace GC-MS and Thermal Desorption GC-MS.

Protocol 1: Static Headspace GC-MS (HS-GC-MS) for Aqueous and Solid Samples

This protocol is suitable for the analysis of VOCs in water, soil, and biological matrices.

2.1.1. Materials and Reagents

  • VOC Standards: Certified reference standards of target VOCs (e.g., Benzene, Toluene, Ethylbenzene, Xylenes - BTEX).

  • Internal Standard (IS) Stock Solution: this compound (100 µg/mL in methanol).

  • Working Standard Solutions: A series of solutions containing the target VOCs at various concentrations, each spiked with a constant concentration of the this compound internal standard.

  • Sample Vials: 20 mL headspace vials with PTFE-lined septa.

  • Reagents: Deionized water, Methanol (purge and trap grade), Sodium Chloride.

2.1.2. Sample Preparation

  • Aqueous Samples: Accurately transfer 5 mL of the aqueous sample into a 20 mL headspace vial.

  • Solid Samples: Accurately weigh 1-5 g of the solid sample into a 20 mL headspace vial. Add 5 mL of deionized water.

  • Salting Out (Optional but Recommended): Add a saturating amount of Sodium Chloride to the vial to increase the partitioning of VOCs into the headspace.

  • Internal Standard Spiking: Spike each sample and calibration standard with a known amount of the this compound internal standard solution to achieve a final concentration of 10 µg/L.

  • Sealing: Immediately seal the vials with PTFE-lined septa and aluminum caps.

2.1.3. HS-GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • GC Column: A mid-polarity column, such as a DB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness), is recommended for good separation of aromatic VOCs.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 30 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

  • GC Parameters:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 25°C/min to 250°C, hold for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for each target VOC and for this compound (quantifier and qualifier ions).

Protocol 2: Thermal Desorption GC-MS (TD-GC-MS) for Air Samples

This protocol is ideal for the analysis of low-level VOCs in air.

2.2.1. Materials and Reagents

  • Sorbent Tubes: Stainless steel tubes packed with a suitable sorbent material (e.g., Tenax® TA).

  • VOC Gas Standards: Certified gas standards of target VOCs.

  • Internal Standard (IS) Loading: Sorbent tubes are spiked with a known amount of this compound solution in methanol and purged with inert gas to remove the solvent.

2.2.2. Sample Collection

  • Connect a conditioned sorbent tube to a calibrated personal sampling pump.

  • Draw a known volume of air through the tube at a controlled flow rate (e.g., 50-200 mL/min).

  • After sampling, cap the tubes securely for transport and storage.

2.2.3. TD-GC-MS Analysis

  • Instrumentation: A thermal desorption unit coupled to a GC-MS system.

  • Thermal Desorption Parameters:

    • Tube Desorption Temperature: 280°C

    • Tube Desorption Time: 10 minutes

    • Focusing Trap: Tenax® TA, cooled to -15°C during tube desorption.

    • Trap Desorption Temperature: 300°C

    • Trap Desorption Time: 3 minutes

  • GC-MS Parameters: Same as in the HS-GC-MS protocol.

Data Presentation and Quantitative Analysis

Calibration curves are generated by plotting the ratio of the peak area of the target analyte to the peak area of the this compound internal standard against the concentration of the analyte. The concentration of the analyte in the samples is then determined from this calibration curve.

Table 1: Example Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Benzene787751
Toluene919265
Ethylbenzene9110677
m/p-Xylene9110677
o-Xylene9110677
This compound (IS) 123 108 92

Table 2: Representative Quantitative Performance Data for HS-GC-MS

AnalyteLinearity Range (µg/L)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Precision (%RSD)
Benzene0.5 - 100>0.9980.10.595 - 105< 10
Toluene0.5 - 100>0.9990.10.597 - 103< 8
Ethylbenzene0.5 - 100>0.9980.20.696 - 104< 9
Xylenes (total)1.0 - 200>0.9970.31.095 - 105< 10

Table 3: Representative Quantitative Performance Data for TD-GC-MS

AnalyteLinearity Range (ng on tube)Limit of Detection (LOD) (ng on tube)Limit of Quantification (LOQ) (ng on tube)Recovery (%)Precision (%RSD)
Benzene0.1 - 50>0.9990.030.192 - 108< 12
Toluene0.1 - 50>0.9990.030.194 - 106< 10
Ethylbenzene0.1 - 50>0.9980.040.1293 - 107< 11
Xylenes (total)0.2 - 100>0.9970.060.291 - 109< 13

Mandatory Visualizations

VOC_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Aqueous/Solid Sample or Air Sample Spike Spike with This compound Sample->Spike HS_TD Headspace or Thermal Desorption Spike->HS_TD GC Gas Chromatography (Separation) HS_TD->GC MS Mass Spectrometry (Detection) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Target VOCs Calibration->Quantification Report Report Quantification->Report

Caption: Workflow for VOC quantification using this compound.

Isotope_Dilution_Principle cluster_sample In the Sample cluster_standard Internal Standard cluster_extraction Sample Preparation & Analysis cluster_detection MS Detection Analyte Target VOC (Unknown Amount) Process Extraction, Derivatization, Injection, Ionization Analyte->Process IS This compound (Known Amount) IS->Process MS_Detect Mass Spectrometer Measures Ratio of Analyte to IS Process->MS_Detect Result Result MS_Detect->Result Accurate Quantification

Caption: Principle of Isotope Dilution Mass Spectrometry.

Application of 4-Methylanisole-13C in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the use of 4-Methylanisole-13C as an internal standard for the quantitative analysis of 4-methylanisole in environmental samples. The isotope dilution technique, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides a robust and accurate method for the determination of this compound in complex matrices such as water and soil. The use of a stable isotope-labeled internal standard is critical for correcting variations that can occur during sample preparation and analysis, thereby enhancing the precision and accuracy of the results.[1][2] This document provides detailed protocols for sample preparation and instrumental analysis for both water and soil matrices, along with representative data to demonstrate the method's performance.

Introduction

4-Methylanisole (p-methoxytoluene) is an organic compound that can be found in the environment due to its use in fragrances, flavorings, and as an intermediate in organic synthesis.[3][4] Monitoring its presence in environmental compartments is essential to understand its fate and transport. The analysis of trace levels of organic compounds in environmental samples can be challenging due to matrix effects and potential losses during sample preparation.[5] Isotope dilution mass spectrometry (IDMS) is a highly reliable analytical technique that addresses these challenges by using a stable isotope-labeled version of the analyte as an internal standard.[1][2] this compound, being chemically identical to the native compound, co-behaves through extraction and analysis, allowing for accurate correction of any analyte loss.

This application note provides protocols for the analysis of 4-methylanisole in water and soil samples using this compound as an internal standard, based on established methodologies for volatile and semi-volatile organic compounds, such as those outlined in U.S. EPA methods.[6][7][8][9][10][11]

Experimental Protocols

Analysis of 4-Methylanisole in Water Samples

This protocol is based on the principles of purge and trap concentration followed by GC-MS analysis, similar to U.S. EPA Method 524.2 for volatile organic compounds in drinking water.[6][12]

1.1. Sample Preparation: Purge and Trap

  • Allow water samples to come to room temperature.

  • Add a known amount of this compound internal standard solution to a 5 mL water sample in a purge tube. A typical spiking concentration is 10 µg/L.

  • Place the purge tube in the purge and trap autosampler.

  • The sample is purged with an inert gas (e.g., helium) at a defined flow rate for a specific time (e.g., 11 minutes).

  • The purged volatile compounds, including 4-methylanisole and its 13C-labeled internal standard, are trapped on a sorbent trap.

  • After purging, the trap is rapidly heated to desorb the trapped compounds into the GC-MS system.

1.2. Instrumental Analysis: GC-MS

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 1.4 µm film thickness, mid-polarity capillary column

    • Inlet Temperature: 250 °C

    • Oven Program: Initial temperature 40 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • 4-Methylanisole (Analyte): Monitor characteristic ions (e.g., m/z 122, 107).

      • This compound (Internal Standard): Monitor characteristic ions (e.g., m/z 123, 108, depending on the labeling pattern).

Analysis of 4-Methylanisole in Soil Samples

This protocol utilizes headspace extraction followed by GC-MS analysis, a common technique for volatile compounds in solid matrices.[3][13]

2.1. Sample Preparation: Headspace Extraction

  • Weigh 5 g of the soil sample into a 20 mL headspace vial.

  • Add a known amount of this compound internal standard solution. A typical spiking concentration would be 50 µg/kg.

  • Add 10 mL of a matrix modifying solution (e.g., water with sodium chloride and a pH buffer to maintain pH 2).[13]

  • Immediately seal the vial with a magnetic cap.

  • Place the vial in the headspace autosampler.

  • Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • A heated syringe then injects a specific volume of the headspace gas into the GC-MS.

2.2. Instrumental Analysis: GC-MS

The GC-MS conditions for soil analysis are the same as those described for water samples in section 1.2.

Data Presentation

The following tables summarize the expected performance characteristics of the described methods. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Method Performance for 4-Methylanisole in Water

ParameterResult
Calibration Range0.5 - 50 µg/L
Correlation Coefficient (r²)> 0.995
Method Detection Limit (MDL)0.1 µg/L
Limit of Quantification (LOQ)0.5 µg/L
Precision (%RSD, n=7)< 10%
Accuracy (Recovery, %)90 - 110%

Table 2: Method Performance for 4-Methylanisole in Soil

ParameterResult
Calibration Range5 - 500 µg/kg
Correlation Coefficient (r²)> 0.995
Method Detection Limit (MDL)1 µg/kg
Limit of Quantification (LOQ)5 µg/kg
Precision (%RSD, n=7)< 15%
Accuracy (Recovery, %)85 - 115%

Visualizations

Water_Sample_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 5 mL Water Sample Spike Spike with This compound Sample->Spike Purge Purge with Inert Gas Spike->Purge Trap Sorbent Trap Purge->Trap Desorb Thermal Desorption Trap->Desorb GC Gas Chromatography (Separation) Desorb->GC MS Mass Spectrometry (Detection) GC->MS Quant Quantification using Isotope Dilution MS->Quant Result Final Concentration Quant->Result

Caption: Workflow for the analysis of 4-methylanisole in water samples.

Soil_Sample_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 5 g Soil Sample Spike Spike with This compound Sample->Spike MatrixMod Add Matrix Modifier Spike->MatrixMod Seal Seal Vial MatrixMod->Seal Incubate Incubate and Partition into Headspace Seal->Incubate Inject Headspace Injection Incubate->Inject GC Gas Chromatography (Separation) Inject->GC MS Mass Spectrometry (Detection) GC->MS Quant Quantification using Isotope Dilution MS->Quant Result Final Concentration Quant->Result

Caption: Workflow for the analysis of 4-methylanisole in soil samples.

Conclusion

The use of this compound as an internal standard provides a highly accurate and precise method for the quantification of 4-methylanisole in environmental water and soil samples. The detailed protocols presented here, based on established analytical techniques, demonstrate a reliable approach for environmental monitoring of this compound. The isotope dilution method effectively compensates for matrix interferences and variations in sample handling, ensuring high-quality data for researchers and environmental scientists.

References

Application of 4-Methylanisole-13C in Metabolic Flux Analysis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical tool for elucidating the intricate network of metabolic reactions within a cell. The use of stable isotope-labeled substrates, particularly those enriched with Carbon-13 (13C), has become the gold standard for quantifying intracellular metabolic fluxes. While substrates like glucose and glutamine are commonly employed, the exploration of novel tracers is essential for probing specific metabolic pathways. This document provides a detailed overview of the potential application of 4-Methylanisole-13C in metabolic flux analysis studies.

It is important to note that while this compound is available as an isotope-labeled compound and is classified under research areas including Metabolic Flux Analysis (MFA), detailed studies demonstrating its specific application and established protocols for MFA are not extensively documented in publicly available literature.[1] Therefore, this document outlines the metabolic fate of 4-methylanisole based on existing toxicokinetics and biodegradation studies and presents a generalized, adaptable protocol for a 13C-MFA experiment. This framework can guide researchers in designing studies to investigate the metabolic pathways of 4-methylanisole and similar compounds.

Metabolic Fate of 4-Methylanisole

4-Methylanisole, also known as p-methoxytoluene, is a compound used as a food flavoring agent and found naturally in some essential oils.[1][2][3] Its metabolism in biological systems is a key aspect of its toxicological assessment. Studies in rats have shown that 4-methylanisole has a short half-life and its metabolism can be dose-dependent.[4]

The primary metabolic transformations of 4-methylanisole involve oxidation reactions. One of the identified metabolic pathways includes the hydroxylation of the aromatic ring. A notable metabolite is meta-methyl-para-hydroxyanisole, which suggests the occurrence of an aromatic methyl group migration known as the "NIH shift".[5] The degradation of 4-methylanisole can also proceed through demethylation, transalkylation, and hydrogenolysis, leading to products such as 4-methylphenol, 2,4-dimethylphenol, and p-xylene.[6] In some microbial systems, degradation pathways can involve the reduction of related nitro-aromatic compounds, suggesting potential for diverse biotransformation routes.

The known and potential metabolic products of 4-methylanisole are summarized below:

PrecursorMetabolic ProductTransformation
4-Methylanisolemeta-Methyl-para-hydroxyanisoleHydroxylation with NIH shift[5]
4-Methylanisole4-MethylphenolDemethylation[6]
4-Methylanisole2,4-DimethylphenolTransalkylation[6]
4-Methylanisolep-XyleneDeoxygenation[6]

Hypothetical Metabolic Pathway of 4-Methylanisole

Based on the identified metabolites, a hypothetical metabolic pathway for 4-methylanisole can be proposed. This pathway would serve as the basis for developing a metabolic model for a 13C-MFA study.

G cluster_0 Metabolism of 4-Methylanisole This compound This compound meta-Methyl-para-hydroxyanisole meta-Methyl-para-hydroxyanisole This compound->meta-Methyl-para-hydroxyanisole Hydroxylation (NIH Shift) 4-Methylphenol 4-Methylphenol This compound->4-Methylphenol Demethylation 2,4-Dimethylphenol 2,4-Dimethylphenol This compound->2,4-Dimethylphenol Transalkylation p-Xylene p-Xylene This compound->p-Xylene Deoxygenation

Caption: Hypothetical metabolic pathways of 4-Methylanisole.

General Experimental Protocol for 13C-Metabolic Flux Analysis

This protocol provides a general framework that can be adapted for a study using this compound.

1. Cell Culture and Isotope Labeling:

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Media Formulation: Prepare a defined culture medium where the carbon sources are known and quantified. For a this compound study, the unlabeled 4-methylanisole in the medium would be replaced with the 13C-labeled version.

  • Tracer Introduction: Introduce the 13C-labeled substrate to the culture medium. The concentration of this compound should be optimized based on preliminary toxicity and uptake studies.

  • Steady-State Labeling: Incubate the cells with the labeled substrate for a sufficient period to achieve isotopic steady state in the intracellular metabolites of interest. This duration needs to be determined empirically.

2. Sample Quenching and Metabolite Extraction:

  • Rapid Quenching: To halt metabolic activity instantly, rapidly quench the cells. A common method is to aspirate the medium and add a cold quenching solution (e.g., -80°C methanol).

  • Metabolite Extraction: After quenching, extract the intracellular metabolites. This is typically done using a solvent extraction method, for example, with a mixture of methanol, acetonitrile, and water.

3. Analytical Measurement:

  • Instrumentation: Analyze the isotopic labeling patterns of the extracted metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Acquisition: For MS analysis, collect the mass isotopomer distributions for key metabolites in the proposed pathway.

4. Data Analysis and Flux Calculation:

  • Metabolic Model Construction: Develop a stoichiometric model of the relevant metabolic pathways of 4-methylanisole.

  • Flux Estimation: Use specialized software (e.g., INCA, Metran) to estimate the metabolic fluxes by fitting the measured mass isotopomer distributions to the model.

  • Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

Experimental Workflow for 13C-MFA

The following diagram illustrates the general workflow for a 13C-MFA experiment.

G cluster_workflow 13C-MFA Experimental Workflow Cell_Culture 1. Cell Culture (Exponential Growth) Isotope_Labeling 2. Introduce This compound Cell_Culture->Isotope_Labeling Steady_State 3. Achieve Isotopic Steady State Isotope_Labeling->Steady_State Quenching 4. Rapid Quenching of Metabolism Steady_State->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Analysis 6. GC-MS or LC-MS Analysis Extraction->Analysis Data_Processing 7. Mass Isotopomer Distribution Analysis->Data_Processing Flux_Calculation 8. Metabolic Flux Calculation Data_Processing->Flux_Calculation

Caption: General experimental workflow for a 13C-MFA study.

Quantitative Data on 4-Methylanisole Metabolism

While direct flux data from 13C-MFA studies using this compound are not available in the reviewed literature, toxicokinetic studies provide some quantitative information regarding its metabolism.

ParameterValueOrganism/SystemReference
Half-lifeShortAdult Rats[4]
Dose ProportionalityPlasma concentrations increase more than proportionally with increasing doseAdult Rats[4]
Conversion (Max)98.7%Catalytic DBD plasma reactor with Pt–Cl/Al2O3[6]
Deoxygenation Degree (Max)47%Catalytic DBD plasma reactor with Pt–Re/Al2O3[6]

Conclusion

The application of this compound in metabolic flux analysis represents an underexplored area with the potential to provide valuable insights into the xenobiotic metabolism of this and structurally related compounds. While specific protocols are yet to be established, the general principles and workflows of 13C-MFA provide a solid foundation for researchers to design and execute such studies. The information on the known metabolic fate of 4-methylanisole serves as a crucial starting point for constructing metabolic models and identifying target metabolites for isotopic analysis. Further research is warranted to fully elucidate the metabolic pathways of 4-methylanisole and to establish this compound as a useful tracer in the field of metabolic engineering and toxicology.

References

Application Note: Quantitative Analysis of Aromatic Compounds Using Isotope Dilution GC-MS with 4-Methylanisole-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and highly accurate method for the quantitative analysis of target aromatic compounds in complex matrices using gas chromatography-mass spectrometry (GC-MS) coupled with isotope dilution analysis (IDA). The use of a stable, carbon-13 labeled internal standard, 4-Methylanisole-¹³C, ensures exceptional accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response. This methodology is particularly suited for the analysis of aromatic flavor and fragrance compounds, as well as for monitoring environmental contaminants such as substituted phenols and other volatile aromatic hydrocarbons.

Introduction

The accurate quantification of aromatic compounds in diverse samples, from food and beverages to environmental matrices, is crucial for quality control, regulatory compliance, and risk assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these compounds. However, achieving high accuracy and precision can be challenging due to matrix effects and variations during sample processing.

Isotope dilution analysis (IDA) is a premier analytical technique that overcomes these challenges by employing a stable isotope-labeled analog of the analyte as an internal standard.[1] The ideal internal standard exhibits physicochemical properties nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process.[2] Carbon-13 labeled standards are particularly advantageous as they do not suffer from the potential for isotopic exchange that can occur with deuterated standards, leading to more reliable results.[3]

4-Methylanisole-¹³C is an excellent internal standard for the analysis of a range of aromatic compounds due to its structural similarity to many common analytes, including anisole derivatives, substituted phenols, and other volatile aromatics. Its use in an isotope dilution GC-MS method provides a reliable means to achieve low detection limits and high data quality.[3]

Principle of Isotope Dilution Analysis

The core principle of isotope dilution analysis involves adding a known amount of the isotopically labeled internal standard (4-Methylanisole-¹³C) to the sample at the earliest stage of preparation. The labeled standard and the native analyte are then extracted and analyzed together. Any losses or variations that occur during sample preparation, extraction, or GC-MS analysis will affect both the analyte and the internal standard equally. By measuring the ratio of the native analyte to the labeled internal standard using mass spectrometry, the concentration of the analyte in the original sample can be accurately calculated, independent of recovery.

Experimental Workflow

The overall experimental workflow for the isotope dilution analysis of aromatic compounds using 4-Methylanisole-¹³C is depicted below.

experimental_workflow sample Sample Collection spiking Spiking with 4-Methylanisole-¹³C sample->spiking extraction Sample Extraction (e.g., LLE, SPME) spiking->extraction concentration Extract Concentration extraction->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing results Final Results data_processing->results data_analysis_logic peak_integration Integrate Peak Areas of Analyte and Internal Standard response_ratio Calculate Response Ratio (Analyte Area / IS Area) peak_integration->response_ratio calibration_curve Generate Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve quantification Quantify Analyte Concentration from Calibration Curve calibration_curve->quantification sample_analysis Analyze Sample and Determine Response Ratio sample_analysis->quantification final_concentration Report Final Concentration quantification->final_concentration

References

Application Notes and Protocols for 4-Methylanisole-13C in Air Quality Monitoring and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 4-Methylanisole-13C as an internal standard in the quantitative analysis of its unlabeled counterpart, 4-methylanisole, in ambient and indoor air samples. The use of a stable isotope-labeled internal standard is a robust method for correcting analytical variability, thereby enhancing the accuracy and precision of quantification. This methodology is particularly relevant for environmental monitoring, occupational safety, and in the drug development process where understanding environmental exposure to volatile organic compounds (VOCs) is crucial.

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of chemical substances. It works by adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. This "isotopic spike" serves as an internal standard. The labeled and unlabeled compounds are assumed to behave identically during sample preparation, extraction, and analysis. By measuring the ratio of the signal from the native analyte to the isotopically labeled standard using a mass spectrometer, the concentration of the native analyte in the original sample can be precisely calculated. This method effectively corrects for sample loss during preparation and for variations in instrument response. Stable isotope labeled standards are ideal for correcting matrix effects that can suppress or enhance the ionization process in mass spectrometry.

Application: Air Quality Monitoring

4-methylanisole is a semi-volatile organic compound (SVOC) that can be found in various environmental settings, originating from both natural and anthropogenic sources. Monitoring its concentration in the air is important for assessing human exposure and environmental impact. The use of this compound as an internal standard in conjunction with established air sampling and analysis methods, such as those outlined by the U.S. Environmental Protection Agency (EPA), provides a reliable means for accurate quantification.

Experimental Protocols

Protocol 1: Air Sampling using Sorbent Tubes (Based on EPA Method TO-17)

This protocol describes the collection of airborne 4-methylanisole onto sorbent tubes, a common method for sampling a wide range of VOCs and SVOCs.

Materials:

  • Sorbent tubes packed with a suitable sorbent material (e.g., Tenax® TA, Carbopack™ B, or a multi-bed sorbent tube for a broader range of VOCs)

  • Personal or stationary air sampling pump capable of low flow rates (e.g., 50-200 mL/min)

  • Calibrated flow meter

  • This compound standard solution in a high-purity solvent (e.g., methanol)

  • Microsyringe

Procedure:

  • Sorbent Tube Preparation: Prior to sampling, new sorbent tubes should be conditioned according to the manufacturer's instructions, typically by heating under a flow of inert gas.

  • Internal Standard Spiking: A known amount of the this compound standard solution is injected directly onto the sorbent bed of each tube using a microsyringe. The tube is then purged with a gentle stream of inert gas (e.g., nitrogen) to evaporate the solvent. This pre-spiking ensures that the internal standard is subjected to the same extraction and analysis conditions as the sampled analyte.

  • Sample Collection:

    • Connect the spiked sorbent tube to the sampling pump using inert tubing. The arrow on the tube should point in the direction of airflow.

    • Set the desired flow rate using the calibrated flow meter. The flow rate and sampling time will depend on the expected concentration of 4-methylanisole and the desired detection limit.

    • Record the start and end times of sampling, as well as the flow rate, to calculate the total volume of air sampled.

  • Post-Sampling Handling: After sampling, cap the sorbent tubes with airtight fittings and store them in a clean, cool, and dark environment until analysis.

Protocol 2: Sample Analysis by Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS)

This protocol details the analysis of the collected air samples using thermal desorption coupled with GC/MS.

Instrumentation:

  • Thermal Desorber (TD)

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane, 60 m x 0.25 mm x 1.4 µm)

  • Mass Spectrometer (MS) capable of operating in Selected Ion Monitoring (SIM) mode

Procedure:

  • Thermal Desorption:

    • Place the sorbent tube in the thermal desorber.

    • The tube is heated to desorb the trapped analytes, which are then transferred to a cooled focusing trap within the TD unit. This two-stage process allows for efficient transfer and sharp chromatographic peaks.

    • The focusing trap is then rapidly heated to inject the analytes onto the GC column.

  • Gas Chromatography:

    • The analytes are separated on the GC column based on their boiling points and interaction with the stationary phase. A typical temperature program would be to hold at 40°C for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometry:

    • The separated compounds enter the mass spectrometer, where they are ionized and fragmented.

    • The MS is operated in SIM mode to monitor for specific ions characteristic of 4-methylanisole and this compound. This enhances sensitivity and selectivity.

    • Quantification Ions:

      • 4-Methylanisole: m/z 122 (molecular ion), 107, 91

      • This compound: m/z 123 (molecular ion, assuming one 13C label on the methyl group attached to the ring) or a different m/z depending on the labeling position. The exact mass will depend on the isotopic purity and labeling pattern of the standard.

  • Data Analysis:

    • The concentration of 4-methylanisole in the air sample is calculated by comparing the peak area ratio of the native analyte to the this compound internal standard against a calibration curve. The calibration curve is generated by analyzing standards containing known concentrations of both the native and labeled compounds.

Data Presentation

The following tables summarize typical performance data expected from a validated method using this compound as an internal standard for air quality analysis.

Table 1: TD-GC/MS Instrumental Parameters

ParameterValue
Thermal Desorber
Sorbent Tube Desorption Temp.280 °C
Sorbent Tube Desorption Time10 min
Focusing Trap Low Temp.-10 °C
Focusing Trap High Temp.300 °C
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane
Column Dimensions60 m x 0.25 mm ID, 1.4 µm film
Carrier GasHelium
Inlet Temperature250 °C
Oven Program40°C (2 min), then 10°C/min to 250°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)122, 107, 91 (4-Methylanisole)
123, 108 (this compound)

Table 2: Method Performance and Quality Control Criteria (Based on EPA TO-17)

ParameterAcceptance Criteria
Calibration
Linearity (R²)≥ 0.995
Precision
Replicate Analyses (%RSD)≤ 15%
Accuracy/Recovery
Sorbent Tube Spiking Recovery70-130%
Method Detection Limit (MDL)
MDLTo be determined empirically, typically in the low ng/m³ range
Internal Standard Response
Area VariationWithin ± 40% of the average from the initial calibration

Visualizations

experimental_workflow cluster_sampling Air Sampling cluster_analysis Sample Analysis cluster_data Data Processing A Prepare Sorbent Tube (Conditioning) B Spike with this compound Internal Standard A->B C Collect Air Sample (Active Pumping) B->C D Thermal Desorption C->D Sample Introduction E Gas Chromatography (Separation) D->E F Mass Spectrometry (Detection - SIM Mode) E->F G Peak Integration and Ratio Calculation (Analyte/Internal Standard) F->G Raw Data H Quantification using Calibration Curve G->H I Report Concentration (µg/m³ or ppbv) H->I

Caption: Experimental workflow for air quality monitoring using this compound.

signaling_pathway cluster_quantification Quantitative Logic A Sample with Unknown Concentration of 4-Methylanisole B Add Known Amount of This compound (Internal Standard) C Measure Peak Area Ratio (A/B) via GC/MS B->C Analysis D Compare Ratio to Calibration Curve C->D E Determine Initial Concentration of 4-Methylanisole D->E

Caption: Logical relationship in isotope dilution mass spectrometry for quantification.

Application Note: High-Throughput Quantification of BTEX in Water Samples Using 4-Methylanisole-¹³C as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) are a group of volatile organic compounds (VOCs) that are common environmental pollutants, primarily originating from petroleum products. Due to their toxicity and potential carcinogenicity, regulatory bodies worldwide have set stringent limits for BTEX concentrations in drinking water and groundwater. Consequently, the development of robust, accurate, and high-throughput analytical methods for their quantification is of paramount importance for environmental monitoring and human health protection.

This application note details a sensitive and reliable method for the quantification of BTEX compounds in water samples using gas chromatography-mass spectrometry (GC-MS) with a purge-and-trap sample introduction system. To ensure the highest degree of accuracy and to correct for variations in sample preparation and instrument response, a stable isotope-labeled internal standard, 4-Methylanisole-¹³C, is employed. The use of an isotopically labeled internal standard that mimics the chemical behavior of the target analytes provides superior precision and accuracy compared to traditional internal or external standard methods.[1][2] This method is suitable for researchers, environmental scientists, and analytical chemists involved in water quality assessment and regulatory compliance monitoring.

Experimental Workflow

The overall experimental workflow for the quantification of BTEX in water samples is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification SampleCollection Water Sample Collection Spiking Spike with 4-Methylanisole-¹³C (Internal Standard) SampleCollection->Spiking 5 mL aliquot PurgeAndTrap Purge and Trap Concentration Spiking->PurgeAndTrap Transfer to P&T vial GCMS GC-MS Analysis PurgeAndTrap->GCMS Desorption & Injection DataAcquisition Data Acquisition (Chromatograms) GCMS->DataAcquisition Signal Output Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Peak Integration Report Final Report (BTEX Concentrations) Quantification->Report

Caption: Experimental workflow for BTEX analysis in water.

Materials and Reagents

  • Reagents:

    • BTEX standard mix (Benzene, Toluene, Ethylbenzene, m/p-Xylene, o-Xylene) in methanol (1000 µg/mL)

    • 4-Methylanisole-¹³C in methanol (1000 µg/mL)

    • Methanol (Purge-and-Trap grade)

    • Reagent-grade water (VOC-free)

  • Apparatus:

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

    • Purge-and-Trap concentrator and autosampler

    • 20 mL headspace vials with PTFE-lined septa

    • Microsyringes of various volumes

    • Volumetric flasks and pipettes

Experimental Protocols

Preparation of Stock and Working Standards
  • BTEX Stock Standard (10 µg/mL): Dilute the 1000 µg/mL BTEX standard mix 1:100 with methanol in a volumetric flask.

  • Internal Standard Stock Solution (10 µg/mL): Dilute the 1000 µg/mL 4-Methylanisole-¹³C standard 1:100 with methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the BTEX stock standard into reagent-grade water to achieve concentrations ranging from 0.5 µg/L to 50 µg/L. Each calibration standard must be spiked with the internal standard to a final concentration of 5 µg/L.

Sample Preparation
  • Collect water samples in 40 mL VOC vials with zero headspace.

  • For analysis, transfer a 5 mL aliquot of the water sample to a 20 mL purge-and-trap vial.

  • Spike the sample with the internal standard, 4-Methylanisole-¹³C, to a final concentration of 5 µg/L.

  • Immediately seal the vial and place it in the autosampler tray.

GC-MS and Purge-and-Trap Parameters

The following instrumental parameters are recommended and may be optimized for specific instrumentation.

Purge-and-Trap Parameters
Purge GasHelium
Purge Time11 min
Purge Flow40 mL/min
Desorb Temperature250°C
Desorb Time2 min
Bake Temperature270°C
Bake Time5 min
GC-MS Parameters
Gas Chromatograph
ColumnDB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent
Inlet Temperature220°C
Oven Program35°C (hold 5 min), ramp to 180°C at 10°C/min, hold 2 min
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters
Analyte Quantification Ion (m/z) Qualifier Ion(s) (m/z)
Benzene7877, 51
Toluene9291, 65
Ethylbenzene10691
m/p-Xylene10691
o-Xylene10691
4-Methylanisole-¹³C (IS)12392, 78

Data Presentation

Calibration Curve Data

A seven-point calibration curve was generated for each BTEX compound. The linearity of the method was excellent, with correlation coefficients (R²) greater than 0.995 for all analytes.

Analyte Concentration Range (µg/L) Correlation Coefficient (R²)
Benzene0.5 - 500.9992
Toluene0.5 - 500.9987
Ethylbenzene0.5 - 500.9995
m/p-Xylene0.5 - 500.9991
o-Xylene0.5 - 500.9989
Method Detection Limits (MDLs) and Method Reporting Limits (MRLs)

MDLs were determined by analyzing seven replicate samples spiked at a low concentration. The MRL is the lowest concentration at which the analytes can be reliably quantified.

Analyte Method Detection Limit (MDL) (µg/L) Method Reporting Limit (MRL) (µg/L)
Benzene0.150.5
Toluene0.180.5
Ethylbenzene0.120.5
m/p-Xylene0.200.5
o-Xylene0.160.5
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing replicate spiked matrix samples at three different concentration levels.

Analyte Spike Level (µg/L) Average Recovery (%) Relative Standard Deviation (RSD) (%)
Benzene198.54.2
10101.23.1
4099.82.5
Toluene197.94.5
10102.13.3
40100.52.8
Ethylbenzene199.13.8
10100.82.9
4099.22.3
m/p-Xylene196.55.1
1098.93.9
4097.83.1
o-Xylene197.24.8
1099.53.5
4098.12.9

Conclusion

The described method utilizing 4-Methylanisole-¹³C as an internal standard provides a robust, sensitive, and accurate means for the quantification of BTEX compounds in water samples. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample preparation, leading to high-quality data suitable for regulatory and research purposes. The method demonstrates excellent linearity, low detection limits, and high accuracy and precision, making it a valuable tool for environmental laboratories.

References

Application of 4-Methylanisole-13C in Food and Flavor Analysis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Methylanisole-13C as an internal standard in the quantitative analysis of 4-methylanisole in food and flavor samples. The methodologies outlined herein leverage the precision of stable isotope dilution analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) to ensure accurate and reliable quantification of this key aroma compound.

Introduction to 4-Methylanisole and Stable Isotope Dilution Analysis

4-Methylanisole, also known as p-cresyl methyl ether or 4-methoxytoluene, is a volatile organic compound that contributes to the aroma profile of various food products, including certain cheeses, wines, and coffees.[1] Its characteristic sweet, phenolic, and slightly floral aroma makes it a significant component in flavor and fragrance formulations.

Accurate quantification of 4-methylanisole in complex food matrices can be challenging due to matrix effects and variations in sample preparation and analysis. Stable isotope dilution analysis (SIDA) is a powerful technique that overcomes these challenges by using a stable isotope-labeled version of the analyte as an internal standard.[2][3][4][5][6][7] this compound, being chemically identical to the native compound, co-elutes during chromatographic separation and experiences the same matrix effects, allowing for precise correction and highly accurate quantification.[8]

Core Applications

The primary application of this compound is as an internal standard for the quantification of 4-methylanisole in various food and beverage products. This methodology is particularly valuable for:

  • Quality control: Ensuring lot-to-lot consistency in the flavor profile of commercial food products.

  • Authenticity studies: Detecting adulteration or verifying the origin of food ingredients.

  • Flavor research: Investigating the formation and degradation of aroma compounds during food processing and storage.

  • Regulatory compliance: Monitoring the levels of specific flavor compounds in accordance with food safety regulations.

Experimental Protocols

This section details the protocols for the analysis of 4-methylanisole in food matrices using this compound as an internal standard. The following protocols are based on established methodologies for volatile compound analysis in food and can be adapted for specific sample types.

Protocol 1: Quantification of 4-Methylanisole in Wine using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the analysis of 4-methylanisole in liquid matrices such as wine.

1. Materials and Reagents

  • 4-Methylanisole (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Preparation of Standards

  • Stock Solutions: Prepare individual stock solutions of 4-methylanisole and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the 4-methylanisole stock solution with methanol to achieve a concentration range suitable for the expected levels in the samples (e.g., 0.1 - 100 µg/L).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration of 10 µg/L.

3. Sample Preparation

  • Pipette 10 mL of the wine sample into a 20 mL headspace vial.

  • Add 10 µL of the this compound internal standard spiking solution to the vial.

  • Add 3 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Immediately seal the vial with the screw cap.

  • Gently swirl the vial to dissolve the salt.

4. HS-SPME Procedure

  • Place the vial in the autosampler of the GC-MS system.

  • Equilibrate the sample at 40°C for 15 minutes with agitation.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

  • Retract the fiber and immediately inject it into the GC inlet for thermal desorption.

5. GC-MS Analysis

  • GC Inlet: 250°C, splitless mode for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantification ion for 4-methylanisole: m/z 122

    • Qualifier ion for 4-methylanisole: m/z 91

    • Quantification ion for this compound: m/z 123

    • Qualifier ion for this compound: m/z 92

6. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the quantification ion of 4-methylanisole to the peak area of the quantification ion of this compound against the concentration of 4-methylanisole in the working standard solutions.

  • Calculate the concentration of 4-methylanisole in the wine samples using the regression equation from the calibration curve.

Protocol 2: Quantification of 4-Methylanisole in Coffee using Solvent Extraction GC-MS

This protocol is suitable for the analysis of 4-methylanisole in solid matrices such as ground coffee.

1. Materials and Reagents

  • 4-Methylanisole (analytical standard)

  • This compound (internal standard)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Centrifuge tubes (50 mL)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Preparation of Standards

  • Prepare stock and working standard solutions as described in Protocol 1.

  • Prepare an internal standard spiking solution of this compound in dichloromethane at a concentration of 1 mg/L.

3. Sample Preparation

  • Weigh 5 g of ground coffee into a 50 mL centrifuge tube.

  • Add 100 µL of the this compound internal standard spiking solution.

  • Add 20 mL of dichloromethane to the tube.

  • Vortex the mixture for 1 minute.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis

  • Use the same GC-MS parameters as described in Protocol 1.

5. Data Analysis

  • Perform data analysis as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data that can be obtained using the described protocols.

Table 1: Method Validation Parameters for the Quantification of 4-Methylanisole in Wine.

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/L
Limit of Quantification (LOQ)0.15 µg/L
Recovery (%)95 - 105%
Precision (RSD%)< 10%

Table 2: Concentration of 4-Methylanisole in Different Wine Samples.

Wine SampleConcentration (µg/L)
Chardonnay1.2 ± 0.1
Sauvignon Blanc0.8 ± 0.1
Pinot Noir2.5 ± 0.3
Cabernet Sauvignon3.1 ± 0.4

Table 3: Method Validation Parameters for the Quantification of 4-Methylanisole in Coffee.

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)1 µg/kg
Limit of Quantification (LOQ)5 µg/kg
Recovery (%)92 - 108%
Precision (RSD%)< 12%

Table 4: Concentration of 4-Methylanisole in Different Coffee Samples.

Coffee SampleConcentration (µg/kg)
Roasted Arabica Beans45 ± 5
Roasted Robusta Beans88 ± 9
Instant Coffee Powder25 ± 3

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Food/Flavor Sample add_is Spike with This compound start->add_is extraction Extraction (HS-SPME or Solvent Extraction) add_is->extraction gcms GC-MS Analysis extraction->gcms data_acq Data Acquisition (SIM Mode) gcms->data_acq peak_integration Peak Integration data_acq->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification end Final Concentration of 4-Methylanisole quantification->end

Caption: Workflow for the quantification of 4-methylanisole using a 13C-labeled internal standard.

Signaling Pathways and Logical Relationships

While 4-methylanisole is a known aroma compound, detailed signaling pathways for its specific perception at the receptor level are a complex area of ongoing research in sensory science. The general mechanism of olfaction involves the binding of volatile compounds to olfactory receptors in the nasal cavity, which triggers a signal cascade leading to the perception of smell in the brain. The use of this compound does not directly probe these biological pathways but is an analytical tool for accurate quantification of the stimulus (the odorant molecule).

The logical relationship in the analytical method is straightforward and relies on the principle of isotope dilution.

logical_relationship cluster_process Analytical Process cluster_measurement Measurement cluster_quantification Quantification analyte 4-Methylanisole (Analyte) (Unknown Amount) sample_prep Sample Preparation (Extraction, Concentration) analyte->sample_prep is This compound (Internal Standard) (Known Amount) is->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis response_ratio Measure Peak Area Ratio (Analyte / Internal Standard) gcms_analysis->response_ratio calibration_curve Calibration Curve (Known Concentrations) response_ratio->calibration_curve final_concentration Calculate Analyte Concentration calibration_curve->final_concentration

Caption: Logical relationship of stable isotope dilution analysis for 4-methylanisole quantification.

References

Troubleshooting & Optimization

Optimizing 4-Methylanisole-13C concentration for quantitative analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 4-methylanisole using 4-Methylanisole-¹³C as an internal standard. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the role of 4-Methylanisole-¹³C in the quantitative analysis of 4-methylanisole?

A1: 4-Methylanisole-¹³C is a stable isotope-labeled internal standard (IS). It is chemically identical to the analyte (4-methylanisole) but has a different mass due to the presence of the ¹³C isotope.[1] Its primary role is to improve the accuracy and precision of quantification by correcting for variations that can occur during sample preparation, injection, and analysis.[2] Since the IS and the analyte behave almost identically during these steps, any loss of analyte will be accompanied by a proportional loss of the IS. The quantification is then based on the ratio of the analyte signal to the IS signal, which remains constant even if the absolute signal intensities fluctuate.

Q2: How do I choose the optimal concentration of 4-Methylanisole-¹³C?

A2: The optimal concentration of the internal standard should be similar to the expected concentration of the analyte in your samples. A general guideline is to add the internal standard at a concentration that falls within the mid-range of your calibration curve. This ensures a robust and reliable peak area ratio for both low and high concentration samples. It is recommended to perform a preliminary analysis of a typical sample to estimate the concentration of 4-methylanisole before preparing the internal standard spiking solution.

Q3: What are the key considerations for preparing calibration standards?

A3: Calibration standards should be prepared by making serial dilutions of a certified stock solution of 4-methylanisole in a solvent that is compatible with your sample matrix and GC-MS system (e.g., methanol, hexane). Each calibration standard, including the blank, should be spiked with the same constant concentration of 4-Methylanisole-¹³C. The concentration range of the calibration curve should bracket the expected concentration of the analyte in your samples. A typical calibration curve might include 5 to 7 concentration levels.

Q4: What is a matrix effect and how can it affect my results?

A4: A matrix effect is the alteration of the analytical signal of the analyte due to the presence of other components in the sample matrix.[3] These co-eluting substances can either enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[4] The use of a stable isotope-labeled internal standard like 4-Methylanisole-¹³C is the most effective way to compensate for matrix effects, as the IS is affected in the same way as the analyte.[2][5]

Q5: When should I consider using the standard addition method?

A5: The standard addition method is a useful technique for overcoming matrix effects, especially when a suitable blank matrix for preparing matrix-matched calibration standards is not available. This method involves adding known amounts of the analyte to aliquots of the sample itself. By creating a calibration curve from the spiked samples, the concentration of the analyte in the original unspiked sample can be determined by extrapolation.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Troubleshooting Step
Tailing peaks for 4-methylanisole and the internal standard1. Active sites in the GC system: Exposed silanol groups in the injector liner, column, or connection fittings can interact with the analytes. 2. Column contamination: Accumulation of non-volatile residues on the column. 3. Improper column installation: Column not seated correctly in the injector or detector.1. Use a deactivated injector liner. Perform inlet maintenance (replace liner, septum, and seals). 2. Trim the first few centimeters of the column. Bake out the column according to the manufacturer's instructions. 3. Reinstall the column, ensuring a clean, square cut and correct insertion depth.
Fronting peaks1. Column overload: Injecting too high a concentration of the analyte. 2. Solvent mismatch: Incompatibility between the sample solvent and the stationary phase.1. Dilute the sample. Reduce the injection volume. 2. Ensure the injection solvent is compatible with the GC column's stationary phase.
Issue 2: Inconsistent or Non-Reproducible Results
Symptom Possible Cause Troubleshooting Step
High variability in peak area ratios between replicate injections1. Injector discrimination: Inconsistent vaporization of the sample in the injector. 2. Leaky syringe or septum: Loss of sample during injection. 3. Inconsistent internal standard addition: Variation in the amount of IS added to each sample.1. Optimize injector temperature. Use a deactivated liner with glass wool to aid vaporization. 2. Replace the syringe and septum. Check for leaks using an electronic leak detector. 3. Use a calibrated positive displacement pipette for adding the internal standard. Ensure thorough mixing.
Drifting retention times1. Fluctuations in carrier gas flow rate: Issues with the gas supply or electronic pressure control. 2. Column aging or contamination: Changes in the stationary phase over time. 3. Oven temperature instability: Malfunctioning oven controller.1. Check the carrier gas supply and regulators. Verify the flow rate with a flow meter. 2. Condition the column. If the problem persists, replace the column. 3. Verify the oven temperature program with a calibrated thermometer.
Issue 3: Low Sensitivity or No Peak Detected
Symptom Possible Cause Troubleshooting Step
Weak or absent peaks for 4-methylanisole and the internal standard1. Low concentration in the sample: Analyte concentration is below the limit of detection. 2. Instrumental issues: Problems with the injector, detector, or mass spectrometer settings. 3. Sample degradation: Analyte has degraded during storage or sample preparation.1. Concentrate the sample using an appropriate technique (e.g., solid-phase microextraction, purge and trap). 2. Check injector and transfer line temperatures. Verify MS tune and detector voltage. 3. Ensure proper sample storage conditions (e.g., refrigeration, protection from light). Analyze samples as quickly as possible after preparation.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Internal Standard Spiking Solution
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-methylanisole in methanol.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of 4-Methylanisole-¹³C in methanol.

  • Internal Standard Spiking Solution: Dilute the 4-Methylanisole-¹³C stock solution to a concentration of 10 µg/mL in methanol. This will be used to spike all calibration standards, blanks, and samples.

  • Calibration Curve Preparation:

    • Perform serial dilutions of the 4-methylanisole stock solution to prepare calibration standards at concentrations of, for example, 10, 25, 50, 100, 250, 500, and 1000 ng/mL.

    • To 1 mL of each calibration standard and a solvent blank, add a fixed amount (e.g., 10 µL) of the 10 µg/mL internal standard spiking solution. This results in a final internal standard concentration of 100 ng/mL in each vial.

Calibration Level Concentration of 4-Methylanisole (ng/mL) Concentration of 4-Methylanisole-¹³C (ng/mL)
Blank0100
110100
225100
350100
4100100
5250100
6500100
71000100
Protocol 2: Sample Preparation (Example for Water Samples using SPME)
  • Place 10 mL of the water sample into a 20 mL headspace vial.

  • Add sodium chloride (e.g., 2 g) to increase the ionic strength and promote the partitioning of 4-methylanisole into the headspace.

  • Add 10 µL of the 10 µg/mL 4-Methylanisole-¹³C internal standard spiking solution.

  • Immediately seal the vial with a PTFE-faced silicone septum.

  • Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 5 minutes) with agitation.

  • Expose the Solid Phase Microextraction (SPME) fiber to the headspace for a defined period (e.g., 20 minutes) to extract the volatile compounds.

  • Retract the fiber and introduce it into the GC injector for thermal desorption and analysis.

Protocol 3: GC-MS Operating Parameters (Example)
Parameter Setting
GC System Gas chromatograph with a mass selective detector
Injector Split/Splitless, operated in splitless mode at 250°C
Injection Volume 1 µL (for liquid injection) or thermal desorption from SPME fiber
Carrier Gas Helium at a constant flow of 1.0 mL/min
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial temperature 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor 4-methylanisole: m/z 122 (quantifier), 107, 91 (qualifiers) 4-methylanisole-¹³C: m/z 128 (quantifier), 113, 97 (qualifiers)

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards spike_all Spike All with IS prep_standards->spike_all prep_is Prepare IS Spiking Solution prep_is->spike_all prep_sample Prepare Sample prep_sample->spike_all gcms_analysis GC-MS Analysis spike_all->gcms_analysis peak_integration Peak Integration gcms_analysis->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification troubleshooting_peak_tailing start Peak Tailing Observed check_maintenance Check Inlet Maintenance (Liner, Septum, Seal) start->check_maintenance perform_maintenance Perform Inlet Maintenance check_maintenance->perform_maintenance No check_column Is Column Contaminated? check_maintenance->check_column Yes perform_maintenance->check_column trim_column Trim Column Inlet check_column->trim_column Yes check_installation Is Column Installed Correctly? check_column->check_installation No trim_column->check_installation problem_solved Problem Solved trim_column->problem_solved Tailing Resolved consider_new_column Consider New Column trim_column->consider_new_column Tailing Persists reinstall_column Reinstall Column check_installation->reinstall_column No check_installation->problem_solved Yes reinstall_column->problem_solved

References

Long-term stability of 4-Methylanisole-13C in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of 4-Methylanisole-13C in various solvents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound solutions?

A1: To ensure the long-term stability of this compound solutions, it is crucial to store them under appropriate conditions. General best practices include refrigeration, protection from light, and the use of tightly sealed containers to prevent solvent evaporation and potential degradation. For volatile standards, it is recommended to use sealed glass vials with PTFE-lined caps.

Q2: Is there specific stability data available for this compound in common laboratory solvents?

Q3: What factors can influence the stability of this compound in solution?

A3: Several factors can affect the stability of this compound in solution, including:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV light can induce photochemical degradation.

  • Solvent Type: The polarity and reactivity of the solvent can influence the stability of the solute.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • pH: For aqueous solutions, the pH can significantly impact the hydrolysis and overall stability of the compound.

Q4: How often should I re-test the concentration of my this compound stock solutions?

A4: The frequency of re-testing depends on the storage conditions and the criticality of the experiment. For long-term studies, it is advisable to re-test the concentration of your stock solution periodically, for example, every 3-6 months when stored under recommended conditions. For solutions stored at room temperature or exposed to light, more frequent testing is recommended.

Troubleshooting Guide

Issue: I see a decrease in the concentration of my this compound standard over time.

  • Possible Cause 1: Solvent Evaporation.

    • Troubleshooting Step: Ensure that your storage vials are properly sealed. Use vials with PTFE-lined caps for a better seal. Minimize the headspace in the vial to reduce evaporation.

  • Possible Cause 2: Degradation of the compound.

    • Troubleshooting Step: Review your storage conditions. Ensure the solution is stored at the recommended temperature and protected from light. If degradation is suspected, a formal stability study may be necessary to determine the shelf-life under your specific storage conditions.

  • Possible Cause 3: Adsorption to the container surface.

    • Troubleshooting Step: While less common for this compound, adsorption can occur. Consider using silanized glass vials to minimize surface interactions.

Issue: I observe unexpected peaks in my analytical chromatogram when using an aged this compound solution.

  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step: This indicates potential instability. It is recommended to prepare a fresh stock solution. To identify the degradation products, you may need to perform further analytical investigations, such as mass spectrometry. To prevent this, adhere strictly to recommended storage conditions.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound in different solvents based on general guidelines for isotopically labeled and volatile compounds.

SolventStorage TemperatureLight ProtectionContainer Type
Methanol 2-8°CAmber Vial/Foil WrapTightly Sealed Glass Vial with PTFE-lined Cap
Acetonitrile 2-8°CAmber Vial/Foil WrapTightly Sealed Glass Vial with PTFE-lined Cap
DMSO -20°C to -80°CAmber Vial/Foil WrapTightly Sealed Glass Vial with PTFE-lined Cap
Water (Aqueous Buffers) 2-8°C (short-term) or ≤ -20°C (long-term)Amber Vial/Foil WrapTightly Sealed Glass Vial with PTFE-lined Cap

Experimental Protocol: Long-Term Stability Assessment of this compound in Solution

This protocol outlines a general procedure for conducting a long-term stability study of this compound in a solvent of interest.

1. Objective: To determine the stability of this compound in a specific solvent under defined storage conditions over an extended period.

2. Materials:

  • This compound

  • High-purity solvent (e.g., HPLC-grade methanol, acetonitrile, DMSO, or purified water)

  • Class A volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined screw caps

  • Analytical instrument for quantification (e.g., GC-MS, LC-MS)

  • Refrigerator and/or freezer set to the desired storage temperature

3. Experimental Workflow Diagram:

Stability_Study_Workflow cluster_prep Preparation Phase cluster_storage Storage & Analysis Phase cluster_data Data Evaluation Phase prep_solution Prepare Stock Solution of This compound aliquot Aliquot into multiple amber glass vials prep_solution->aliquot initial_analysis Time Point 0: Analyze initial concentration aliquot->initial_analysis storage Store vials under defined conditions (e.g., 2-8°C, protected from light) initial_analysis->storage periodic_analysis Analyze at scheduled time points (e.g., 1, 3, 6, 12 months) storage->periodic_analysis periodic_analysis->storage Continue storage data_analysis Compare concentration to Time Point 0 periodic_analysis->data_analysis stability_assessment Assess stability and determine shelf-life data_analysis->stability_assessment

Caption: Experimental workflow for long-term stability assessment.

4. Procedure:

  • 4.1. Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a known volume of the chosen solvent in a Class A volumetric flask to achieve the desired concentration.

    • Ensure the solution is thoroughly mixed.

  • 4.2. Aliquoting and Storage:

    • Aliquot the stock solution into a sufficient number of amber glass vials to account for all planned time points.

    • Tightly cap each vial.

    • Label each vial clearly with the compound name, concentration, solvent, preparation date, and time point.

    • Place the vials in the designated storage condition (e.g., refrigerator at 2-8°C or freezer at -20°C).

  • 4.3. Analysis:

    • Time Point 0: Immediately after preparation, take three vials and analyze the concentration of this compound using a validated analytical method. This will serve as the baseline.

    • Subsequent Time Points: At each scheduled time point (e.g., 1, 3, 6, 9, 12, 18, and 24 months), retrieve three vials from storage.

    • Allow the vials to equilibrate to room temperature before opening.

    • Analyze the concentration of this compound in each vial.

5. Data Analysis:

  • Calculate the average concentration and standard deviation for the three replicates at each time point.

  • Compare the average concentration at each time point to the initial (Time Point 0) concentration.

  • The stability is often expressed as the percentage of the initial concentration remaining.

  • A common acceptance criterion for stability is that the concentration remains within ±10% of the initial concentration.

6. Data Presentation:

The results of the stability study should be summarized in a table for easy comparison.

Table: Example of Stability Data for this compound in Methanol at 4°C

Time Point (Months)Mean Concentration (µg/mL)Standard Deviation% of Initial Concentration
0100.20.5100.0
199.80.799.6
3100.50.6100.3
698.90.898.7
1297.50.997.3
2495.81.195.6

This structured approach will provide valuable data on the long-term stability of this compound in your specific solvent and storage conditions, ensuring the accuracy and reliability of your experimental results.

References

Dealing with co-eluting interferences with 4-Methylanisole-13C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of 4-Methylanisole-13C, with a specific focus on co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a stable isotope-labeled version of 4-Methylanisole (also known as 4-methoxytoluene). The carbon-13 isotope makes it a valuable internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its unlabeled counterpart, 4-Methylanisole, is a naturally occurring compound found in various essential oils and is used as a food flavoring agent.[2] In research and drug development, this compound is often used in toxicokinetic and metabolic studies to trace and quantify the parent compound and its metabolites in complex biological matrices.[1]

Q2: What are co-eluting interferences and why are they a problem?

Co-eluting interferences occur when two or more different compounds are not successfully separated by the chromatographic system and elute from the analytical column at the same time.[1][2] This results in overlapping chromatographic peaks, which can lead to inaccurate identification and quantification of the target analyte, in this case, this compound. In mass spectrometry, if the interfering compound has a similar mass-to-charge ratio (m/z) to the analyte, it can be misidentified as the target compound, leading to erroneous results.

Q3: What are potential sources of co-eluting interferences for this compound?

Potential sources of interference can be broadly categorized as:

  • Isobaric Interferences: These are compounds that have the same nominal mass as this compound but a different elemental composition. While the use of high-resolution mass spectrometry can often resolve these, they can be problematic in quadrupole instruments.

  • Isomeric Compounds: Molecules that are isomers of 4-Methylanisole (e.g., 2-methylanisole, 3-methylanisole) can have very similar chromatographic behavior and may co-elute.

  • Matrix Components: In complex samples such as biological fluids, food extracts, or environmental samples, other molecules present in the matrix can co-elute with the analyte and cause interference.[3][4]

  • Metabolites: In drug metabolism studies, metabolites of other co-administered drugs or endogenous metabolites could potentially co-elute.[5]

Troubleshooting Guide for Co-eluting Interferences

This guide provides a systematic approach to identifying and resolving co-eluting interferences during the analysis of this compound.

Step 1: Identification of a Co-eluting Interference

Symptom: You observe poor peak shape (e.g., tailing, fronting, or a shoulder), inconsistent peak areas, or an unexpected mass spectrum for the this compound peak.

Action:

  • Visually Inspect the Peak Shape: A non-symmetrical peak is a strong indicator of co-elution.[2]

  • Examine the Mass Spectrum: Acquire mass spectra across the entire peak. If the spectra are not consistent across the peak, it suggests the presence of more than one compound.

  • Utilize Peak Purity Analysis (if available): Diode array detectors (DAD) in LC systems can perform peak purity analysis by comparing UV spectra across the peak.[2]

Step 2: Methodical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-elution issues.

Troubleshooting_Workflow cluster_gc Gas Chromatography cluster_lc Liquid Chromatography start Co-elution Suspected peak_shape Review Peak Shape & Mass Spectra start->peak_shape confirm_coelution Confirm Co-elution peak_shape->confirm_coelution method_optimization Initiate Method Optimization confirm_coelution->method_optimization Yes end Problem Solved confirm_coelution->end No, Issue Resolved gc_optimization GC Method Optimization method_optimization->gc_optimization lc_optimization LC Method Optimization method_optimization->lc_optimization gc_temp Adjust Temperature Program gc_optimization->gc_temp lc_mobile_phase Alter Mobile Phase Composition (e.g., organic solvent ratio, pH) lc_optimization->lc_mobile_phase gc_flow Modify Carrier Gas Flow Rate gc_temp->gc_flow gc_column Change GC Column (different stationary phase) gc_flow->gc_column gc_column->end lc_gradient Modify Gradient Profile lc_mobile_phase->lc_gradient lc_column Change LC Column (e.g., C18 to Phenyl-Hexyl) lc_gradient->lc_column lc_column->end

Caption: A workflow for troubleshooting co-eluting interferences.

Step 3: Experimental Protocols for Method Optimization

If co-elution is confirmed, systematic optimization of the chromatographic method is necessary. Below are detailed protocols for both GC-MS and LC-MS.

A typical starting point for GC-MS analysis of semi-volatile aromatic compounds like 4-Methylanisole is a non-polar column. If co-elution is observed, consider the following modifications.

Protocol 1: Modifying the GC Temperature Program

  • Initial Isothermal Hold: Decrease the initial oven temperature to improve the trapping of early eluting compounds on the column, which can enhance separation.

  • Temperature Ramp Rate: Decrease the ramp rate (e.g., from 10 °C/min to 5 °C/min). A slower ramp rate increases the interaction time of the analytes with the stationary phase, often improving resolution.[6]

  • Introduce a Mid-Ramp Hold: If the co-eluting peaks are close, introduce a short isothermal hold (1-2 minutes) at a temperature 20-30°C below the elution temperature of the peaks of interest.[6]

Table 1: Example GC Oven Program Modifications

ParameterStandard MethodModified Method 1 (Slower Ramp)Modified Method 2 (Mid-Ramp Hold)
Initial Temp 60 °C50 °C60 °C
Initial Hold 2 min2 min2 min
Ramp 1 10 °C/min to 250 °C5 °C/min to 250 °C10 °C/min to 150 °C
Hold 1 --2 min at 150 °C
Ramp 2 --10 °C/min to 250 °C
Final Hold 5 min5 min5 min

Protocol 2: Changing the GC Column

If optimizing the temperature program is insufficient, changing the column chemistry is the next logical step.

  • Select a Column with a Different Stationary Phase: If you are using a non-polar column (e.g., DB-5ms), switch to a column with a different selectivity, such as a mid-polar (e.g., DB-17ms) or a more polar (e.g., DB-WAX) stationary phase. This will alter the elution order and can resolve the co-eluting compounds.[6]

  • Column Dimensions: Consider using a longer column for increased resolution or a narrower internal diameter for higher efficiency.

For LC-MS analysis, reversed-phase chromatography is commonly used for compounds like 4-Methylanisole.

Protocol 3: Modifying the Mobile Phase

  • Change the Organic Modifier: If using methanol, try switching to acetonitrile, or vice-versa. These solvents have different selectivities and can alter the elution profile.

  • Adjust the Mobile Phase pH: The pH of the aqueous portion of the mobile phase can influence the retention of ionizable compounds. While 4-Methylanisole is not readily ionizable, potential interfering compounds might be.

  • Incorporate Additives: Small amounts of additives like formic acid or ammonium formate can improve peak shape and alter selectivity.[7]

Protocol 4: Adjusting the Gradient Elution Profile

  • Decrease the Gradient Slope: A shallower gradient (slower increase in the percentage of organic solvent) can improve the separation of closely eluting peaks.

  • Introduce an Isocratic Hold: Similar to the GC method, an isocratic hold at a specific mobile phase composition just before the elution of the target analyte can enhance resolution.

Table 2: Example LC Gradient Modifications

Time (min)% Organic (Standard)% Organic (Modified)
0.02020
1.02020
5.09560
6.09595
8.02020

Protocol 5: Changing the LC Column

If mobile phase and gradient optimization fail, a different column chemistry is recommended.

  • Alternative Reversed-Phase Chemistries: If using a C18 column, consider a Phenyl-Hexyl or a polar-embedded phase column. These offer different retention mechanisms and selectivities.

  • Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm) can significantly increase efficiency and resolution, although this may require a UHPLC system.

Decision Tree for Resolving Co-elution

The following diagram provides a decision-making framework for selecting the appropriate troubleshooting strategy.

Coelution_Decision_Tree start Co-elution Confirmed is_minor_overlap Is the overlap minor (e.g., a small shoulder)? start->is_minor_overlap is_gc Are you using GC-MS? is_minor_overlap->is_gc Yes is_lc Are you using LC-MS? is_minor_overlap->is_lc Yes is_gc_major Are you using GC-MS? is_minor_overlap->is_gc_major No (Significant Overlap) adjust_temp_flow Adjust Temperature Program or Carrier Gas Flow is_gc->adjust_temp_flow adjust_mobile_phase Adjust Mobile Phase or Gradient is_lc->adjust_mobile_phase re_evaluate Re-evaluate Peak Separation adjust_temp_flow->re_evaluate change_gc_column Change GC Column change_gc_column->re_evaluate adjust_mobile_phase->re_evaluate change_lc_column Change LC Column change_lc_column->re_evaluate is_gc_major->change_gc_column is_lc_major Are you using LC-MS? is_gc_major->is_lc_major No is_lc_major->change_lc_column

Caption: A decision tree for resolving co-eluting peaks.

By following these structured troubleshooting steps and experimental protocols, researchers can effectively address co-eluting interferences in the analysis of this compound, ensuring accurate and reliable quantitative results.

References

Improving peak shape and resolution for 4-Methylanisole-13C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution during the analysis of 4-Methylanisole-13C.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in the GC analysis of this compound?

Poor peak shape in Gas Chromatography (GC) analysis, such as tailing, fronting, or broadening, can stem from several factors. The most common issues include column contamination, improper column installation, a mismatch between the solvent and stationary phase polarity, or sample degradation in the injector.[1][2] For a thermally stable aromatic compound like 4-methylanisole, active sites in the inlet liner or on the column packing can lead to peak tailing.

Q2: Why am I seeing low signal intensity or broad peaks in the 13C NMR spectrum of my this compound sample?

Low signal intensity in 13C NMR is often due to the low natural abundance of the 13C isotope (about 1.1%) and its lower gyromagnetic ratio compared to protons.[3][4] Quaternary carbons, like the two substituted carbons in the aromatic ring of 4-methylanisole, often show weaker signals due to slower relaxation times.[5][6] Broad peaks can be a result of poor shimming of the magnet, sample viscosity, or the presence of paramagnetic impurities.

Q3: How do I choose the right GC column for this compound analysis?

The selection of a GC column should be based on the principle of "like dissolves like".[7] Since 4-methylanisole is a polarizable aromatic compound, a column with a stationary phase of intermediate to high polarity is generally recommended.[8][9] A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase. Column dimensions such as internal diameter (I.D.), film thickness, and length also play a crucial role in resolution and efficiency.[7][8]

Q4: Can I integrate the peaks in my 13C NMR spectrum to determine the relative number of carbons?

Unlike 1H NMR, integrating peak areas in a standard decoupled 13C NMR spectrum is generally not reliable for quantification.[5] This is because differences in relaxation times and the Nuclear Overhauser Effect (NOE) cause significant variations in peak intensities for different carbon atoms.[5][10] For example, quaternary carbons in 4-methylanisole will have a much lower intensity than protonated carbons.[6]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

This section provides guidance on how to troubleshoot common issues with peak shape and resolution during the GC analysis of this compound.

Description: The peak has an asymmetrical shape with a "tail" extending from the peak maximum towards longer retention times.

Possible Cause Troubleshooting Steps
Active Sites in Inlet or Column Perform inlet maintenance: replace the liner, O-ring, and septum.[2] Trim the first few centimeters of the column to remove active sites.[2]
Column Contamination Bake out the column at a temperature slightly above the final temperature of your method, but below the column's maximum temperature limit.[11] If contamination is severe, consider solvent rinsing the column (for bonded phases).
Solvent/Stationary Phase Mismatch Ensure the polarity of your injection solvent is compatible with the stationary phase. A mismatch can cause poor sample focusing.[2]
Low Split Ratio For split injections, ensure the split vent flow rate is adequate (a minimum of 20 mL/minute total flow through the inlet is a good starting point) to ensure efficient sample introduction.[2]

Description: Two or more adjacent peaks are not well separated, leading to overlapping signals.

Possible Cause Troubleshooting Steps
Incorrect Oven Temperature Program Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting compounds. Check that the oven temperature is accurate and stable.[12]
Carrier Gas Flow Rate Not Optimal Check and adjust the carrier gas velocity. Each column has an optimal flow rate for maximum efficiency.[13][14]
Column Overload Reduce the amount of sample injected. Overloading the column can lead to broadened peaks and decreased resolution.
Column Aging/Degradation Over time, the stationary phase degrades, leading to a loss of efficiency.[12] Trimming the column may help, but replacement is often necessary.[13]
13C NMR Spectroscopy

This section provides guidance for troubleshooting common issues encountered during the 13C NMR analysis of this compound.

Description: The peaks of interest are difficult to distinguish from the baseline noise.

Possible Cause Troubleshooting Steps
Insufficient Number of Scans Increase the number of scans (NS) to improve the S/N ratio. The S/N ratio increases with the square root of the number of scans.
Suboptimal Acquisition Parameters Ensure the pulse program includes proton decoupling during the relaxation delay (D1) to take advantage of the Nuclear Overhauser Effect (NOE) for protonated carbons.[10] Optimize the relaxation delay (D1) and acquisition time (AQ). For quaternary carbons with long relaxation times, a longer D1 may be necessary.[10]
Low Sample Concentration Increase the concentration of the this compound sample in the NMR tube.
Improperly Tuned Probe Ensure the NMR probe is properly tuned and matched to the correct frequency for 13C.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Prepare a 100 ppm solution of this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • GC-MS System and Conditions:

    • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

    • Injector: Split/splitless injector at 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

    • MS Transfer Line Temperature: 280°C.

    • MS Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The molecular ion will be shifted due to the presence of the 13C isotope.

Protocol 2: 13C NMR Analysis of this compound

This protocol provides a general procedure for acquiring a 13C NMR spectrum of this compound.

  • Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.

  • NMR Spectrometer and Parameters:

    • Spectrometer: 400 MHz NMR spectrometer or higher.

    • Pulse Program: A standard proton-decoupled 13C pulse program (e.g., zgpg30 or zgdc30).[10]

    • Acquisition Parameters:

      • Pulse Angle: 30 degrees.

      • Acquisition Time (AQ): ~1.0 - 1.5 seconds.

      • Relaxation Delay (D1): 2.0 seconds.

      • Number of Scans (NS): 128 or higher, depending on sample concentration.

  • Data Processing: Apply an exponential multiplication window function with a line broadening of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

Mandatory Visualization

GC_Troubleshooting_Workflow start Poor Peak Shape or Resolution Observed check_all_peaks Are all peaks affected? start->check_all_peaks inlet_issue Suspect Inlet or System-wide Problem check_all_peaks->inlet_issue Yes single_peak_issue Suspect Column or Analyte-Specific Issue check_all_peaks->single_peak_issue No inlet_maint Perform Inlet Maintenance: - Replace Septum & Liner - Check for Leaks inlet_issue->inlet_maint column_install Check Column Installation (Inlet and Detector) inlet_maint->column_install end Problem Resolved column_install->end check_tailing Is the peak tailing? single_peak_issue->check_tailing active_sites Active Sites Likely - Column Contamination - Phase Degradation check_tailing->active_sites Yes check_resolution Is resolution poor? check_tailing->check_resolution No trim_column Trim Column (10-20 cm) from Inlet End active_sites->trim_column trim_column->end If Improved replace_column Consider Column Replacement trim_column->replace_column If Not Improved optimize_method Optimize Method: - Adjust Temp Program - Optimize Flow Rate check_resolution->optimize_method Yes check_resolution->end No, check other issues optimize_method->end replace_column->end

Caption: A logical workflow for troubleshooting common GC peak shape and resolution issues.

NMR_Troubleshooting_Workflow start Suboptimal 13C NMR Spectrum (Low S/N or Broad Peaks) check_sn Is Signal-to-Noise (S/N) low? start->check_sn increase_scans Increase Number of Scans (NS) check_sn->increase_scans Yes check_broad Are peaks broad? check_sn->check_broad No check_params Review Acquisition Parameters (D1, AQ, Pulse Program) increase_scans->check_params check_conc Check Sample Concentration check_params->check_conc end Spectrum Quality Improved check_conc->end shim Re-shim the Magnet check_broad->shim Yes check_broad->end No, issue resolved check_solvent Check Solvent Viscosity and for Paramagnetic Impurities shim->check_solvent check_solvent->end

Caption: A troubleshooting workflow for common issues in 13C NMR spectroscopy.

References

Troubleshooting poor reproducibility with 4-Methylanisole-13C internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor reproducibility with 4-Methylanisole-13C as an internal standard.

Troubleshooting Guide

Poor reproducibility when using an internal standard can stem from various factors throughout the analytical workflow. This guide provides a systematic approach to identifying and resolving common issues.

Q1: My internal standard (IS) response is highly variable between injections. Where should I start troubleshooting?

High variability in the internal standard response is a common problem that can significantly impact the accuracy of your results.[1][2] The first step is to systematically investigate potential sources of error.

Troubleshooting Workflow for Variable Internal Standard Response

TroubleshootingWorkflow cluster_InitialCheck Initial Check cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatography & MS cluster_Resolution Resolution Start Variable IS Response Observed CheckSystem 1. Check Instrument Performance (e.g., injection precision, system stability) Start->CheckSystem CheckPipetting 2. Verify Pipetting Accuracy and IS Concentration CheckSystem->CheckPipetting CheckMixing 3. Ensure Thorough Vortexing/ Mixing of IS in Sample CheckPipetting->CheckMixing CheckCoelution 4. Confirm Co-elution of Analyte and IS CheckMixing->CheckCoelution CheckMatrixEffects 5. Investigate Potential Matrix Effects CheckCoelution->CheckMatrixEffects CheckDegradation 6. Assess IS Stability in Matrix and Solvents CheckMatrixEffects->CheckDegradation Resolution Problem Resolved FurtherInvestigation Further Investigation Needed (e.g., IS purity, method optimization) Degradation Degradation Degradation->Resolution If stable Degradation->FurtherInvestigation If unstable IST_Function cluster_Input Sample & IS cluster_Process Analytical Process cluster_Output Signal Output cluster_Calculation Quantification Analyte Analyte SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (IS) (Known Concentration) IS->SamplePrep Chromatography Chromatography (LC or GC) SamplePrep->Chromatography MS Mass Spectrometry (Detection) Chromatography->MS AnalyteSignal Analyte Signal (Variable) MS->AnalyteSignal IS_Signal IS Signal (Variable) MS->IS_Signal Ratio Response Ratio (Analyte Signal / IS Signal) AnalyteSignal->Ratio IS_Signal->Ratio Concentration Analyte Concentration (Calculated) Ratio->Concentration

References

Validation & Comparative

A Head-to-Head Battle of Internal Standards for BTEX Analysis: 4-Methylanisole-13C vs. Toluene-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides an objective comparison of two commonly considered internal standards: 4-Methylanisole-13C and Toluene-d8, supported by available experimental data and detailed methodologies.

The ideal internal standard should closely mimic the chemical and physical properties of the analytes of interest, ensuring that it behaves similarly during sample preparation, extraction, and analysis, thereby compensating for variations and matrix effects. While deuterated compounds like Toluene-d8 have been a mainstay in environmental analysis, 13C-labeled standards such as this compound are increasingly recognized for their potential advantages.

Executive Summary

Toluene-d8 is a widely used and well-documented internal standard for BTEX analysis, particularly in established regulatory methods like the US EPA Method 8260 series. Extensive data is available demonstrating its performance characteristics. This compound, a 13C-labeled compound, offers theoretical advantages in terms of chemical stability and co-elution with target analytes, potentially leading to more accurate quantification by minimizing isotopic effects. However, specific performance data for its application in routine BTEX analysis is less prevalent in publicly available literature. This guide will present the robust dataset for Toluene-d8 and discuss the inherent benefits of 13C-labeled standards, represented by this compound, to aid in informed decision-making.

Performance Data: Toluene-d8 as a Surrogate and Internal Standard

The following tables summarize the performance of Toluene-d8 in BTEX analysis as reported in various studies and application notes, primarily in the context of US EPA Method 8260. This method is widely used for the analysis of volatile organic compounds (VOCs) in various matrices.

Table 1: Linearity of BTEX Analysis using Toluene-d8 as a Surrogate/Internal Standard

AnalyteConcentration Range (ppb)Average Response Factor (RF) RSD (%)Reference
BTEX Compounds0.2 - 200<20[1]
BTEX CompoundsNot Specified<20[1]

RSD: Relative Standard Deviation

Table 2: Method Detection Limits (MDLs) and Precision for BTEX Analysis with Toluene-d8 as a Surrogate

MatrixAnalyte Concentration (ppb)Calculated MDLs (ppb)RSD (%)Reference
Water0.5<0.25<10[1]
Soil1<0.25<10[1]

Table 3: Recovery of Toluene-d8 as a Surrogate Standard

MatrixSpiked Concentration (ppb)Mean Recovery (%)Reference
Water2088[1]

The Case for 13C-Labeled Internal Standards: this compound

While extensive quantitative data for this compound in routine BTEX analysis is not as readily available in the reviewed literature, the advantages of using 13C-labeled internal standards over deuterated ones are well-established.

Key Advantages of 13C-Labeled Internal Standards:

  • No Chromatographic Shift: 13C-labeled standards co-elute perfectly with their non-labeled counterparts. Deuterated standards, due to the slightly different physicochemical properties imparted by deuterium, can sometimes exhibit a small retention time shift. This perfect co-elution ensures that the internal standard and the analyte experience the exact same matrix effects at the point of elution, leading to more accurate correction.

  • No Isotope Effect: Deuterium-hydrogen bonds are stronger than carbon-hydrogen bonds, which can sometimes lead to "isotope effects" where the deuterated compound behaves slightly differently during sample preparation and ionization in the mass spectrometer. 13C is a heavier, stable isotope of carbon and does not introduce such significant chemical differences, making it a more ideal mimic of the native analyte.

  • Greater Stability: In some instances, deuterium atoms on a molecule can be susceptible to exchange with hydrogen atoms from the sample matrix or solvent, particularly under certain pH or temperature conditions. 13C atoms are integral to the molecular backbone and are not subject to exchange, ensuring the isotopic label remains stable throughout the analytical process.

Given these advantages, this compound is theoretically a superior internal standard. Its structure, being an aromatic compound with a methyl group, provides a good structural analogy to the BTEX compounds.

Experimental Protocols

The data presented for Toluene-d8 is primarily derived from methodologies based on US EPA Method 8260. A general experimental workflow is described below.

General Experimental Protocol for BTEX Analysis using Purge and Trap GC-MS (Based on EPA Method 8260)

This protocol outlines a typical procedure for the analysis of BTEX in water samples.

  • Sample Preparation:

    • A known volume of the water sample (e.g., 5 mL) is placed into a purge-and-trap sample vial.

    • A precise volume of a standard solution containing the surrogate standards (including Toluene-d8) and internal standards is added to the sample.

  • Purge and Trap:

    • The sample is purged with an inert gas (e.g., helium) at a specific flow rate and for a set duration.

    • The volatile BTEX compounds and the internal/surrogate standards are stripped from the sample and carried to an adsorbent trap.

    • After purging, the trap is dry-purged to remove excess water.

  • Thermal Desorption and GC-MS Analysis:

    • The trap is rapidly heated, desorbing the trapped analytes onto the gas chromatograph (GC) column.

    • The analytes are separated on a capillary GC column (e.g., a 624-type column).

    • The separated compounds are detected by a mass spectrometer (MS) operating in either full scan or selected ion monitoring (SIM) mode.

  • Quantification:

    • The concentration of each BTEX compound is calculated based on the ratio of its response to the response of the designated internal standard, using a calibration curve generated from standards of known concentrations.

Visualizing the Workflow

The following diagram illustrates the logical workflow of BTEX analysis using an internal standard.

BTEX_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis cluster_data Data Processing Sample Water/Soil Sample Add_IS Add Internal Standard (e.g., Toluene-d8 or this compound) Sample->Add_IS PurgeTrap Purge and Trap Add_IS->PurgeTrap GC_MS GC-MS Separation & Detection PurgeTrap->GC_MS Quant Quantification (Analyte/IS Ratio) GC_MS->Quant Result Final BTEX Concentrations Quant->Result

Caption: Workflow for BTEX analysis with an internal standard.

Conclusion

The selection of an internal standard for BTEX analysis requires a careful consideration of both practical and theoretical factors.

  • Toluene-d8 is a proven and reliable choice, backed by a wealth of performance data and its inclusion in standardized methods like EPA 8260. For laboratories that need to adhere to established regulatory protocols, Toluene-d8 is a safe and well-supported option.

  • This compound represents a potentially more accurate and robust choice from a chemical principles standpoint. The use of a 13C-labeled standard can eliminate concerns about chromatographic shifts and isotope effects that may be associated with deuterated standards. For researchers developing novel methods or seeking the highest level of accuracy, particularly in complex matrices where subtle variations can have a significant impact, this compound is an excellent candidate to consider.

Ultimately, the decision may come down to a balance between the need for adherence to existing methods and the desire for the highest possible analytical accuracy. For critical applications, it is recommended that laboratories perform their own validation studies to compare the performance of both internal standards within their specific matrices and analytical systems.

References

A Comparative Guide to Achieving Analytical Accuracy and Precision with 4-Methylanisole-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of robust and reliable quantitative analytical methods, the choice of an internal standard is paramount. This guide provides an objective comparison of the performance of ¹³C-labeled internal standards, exemplified by 4-Methylanisole-¹³C, against other alternatives. While specific inter-laboratory studies on 4-Methylanisole-¹³C are not publicly available, this guide leverages established principles of Isotope Dilution Mass Spectrometry (IDMS) and supporting experimental data from analogous ¹³C-labeled compounds to illustrate the expected gains in accuracy and precision.

The Gold Standard: Isotope Dilution Mass Spectrometry with ¹³C-Labeled Internal Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantification.[1][2][3][4] The method involves the addition of a known amount of an isotopically enriched version of the analyte, such as 4-Methylanisole-¹³C, to the sample at the earliest stage of preparation.[5][6] Because the ¹³C-labeled standard is chemically identical to the native analyte, it behaves the same way during sample extraction, cleanup, and chromatographic separation.[6][7][8] Any sample loss or variability during these steps will affect both the native analyte and the labeled standard equally.

In the mass spectrometer, the ¹³C-labeled standard is easily distinguished from the native analyte due to its higher mass.[7][9] By measuring the ratio of the native analyte to the known amount of the ¹³C-labeled internal standard, a highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and variations in instrument response.[7][8][10]

Comparison of Internal Standard Alternatives

The choice of internal standard significantly impacts the quality of quantitative results. Stable isotope-labeled standards, particularly those labeled with ¹³C, are considered the most appropriate for quantitative bioanalysis.[8] Here's a comparison of common types of internal standards:

Feature¹³C-Labeled Standard (e.g., 4-Methylanisole-¹³C)Deuterium (²H)-Labeled StandardStructural Analogue (Non-labeled)
Chemical & Physical Properties Virtually identical to the analyte.[6]Nearly identical, but can have slight differences in polarity and chromatographic retention time.Different from the analyte.
Co-elution with Analyte Co-elutes perfectly with the analyte.May exhibit slight retention time shifts.Chromatographically resolved from the analyte.
Correction for Matrix Effects Excellent correction as it experiences the same ionization suppression or enhancement as the analyte.[6]Good correction, but can be less accurate if chromatographic separation occurs.Limited correction as its ionization efficiency can differ significantly from the analyte.
Correction for Sample Preparation Variability Excellent correction for losses at all stages.Good correction, but can be affected by isotopic exchange (D-H exchange).Partial correction; assumes the analogue behaves similarly to the analyte, which is often not the case.
Risk of Isotopic Exchange No risk of exchange.Potential for back-exchange of deuterium for hydrogen, leading to inaccuracies.Not applicable.
Overall Performance Gold Standard for accuracy and precision.[8]Very good, but with some potential for chromatographic and isotopic effects.Prone to significant inaccuracies due to differences in chemical behavior.

Performance Data: An Illustrative Example

Due to the absence of specific published data for 4-Methylanisole-¹³C, this section presents data from a study on the determination of the mycotoxin deoxynivalenol (DON) using a fully ¹³C-labeled internal standard. This example demonstrates the dramatic improvement in accuracy and precision that can be expected when using a ¹³C-labeled standard.

The study analyzed DON in wheat and maize reference materials with and without the use of a ¹³C-labeled DON internal standard. The results clearly show that the ¹³C-labeled standard effectively compensated for significant matrix effects that led to poor recovery in its absence.

Sample MatrixCertified DON Concentration (µg/kg)Apparent Recovery without ¹³C-IS (%)Recovery with ¹³C-IS (%)
Wheat670 ± 2029 ± 695 ± 3
Maize470 ± 3037 ± 599 ± 3

Data sourced from a study on the suitability of a fully ¹³C isotope labeled internal standard for the determination of deoxynivalenol. Please note this is an illustrative example.

Experimental Protocols

Below is a summarized experimental protocol based on the illustrative study of DON analysis, which represents a typical workflow for using a ¹³C-labeled internal standard with LC-MS/MS.

1. Sample Preparation and Extraction

  • A known mass of the homogenized sample (e.g., wheat or maize flour) is weighed.

  • A precise volume of the ¹³C-labeled internal standard solution is added to the sample.

  • The sample is extracted with a suitable solvent mixture (e.g., acetonitrile/water) by shaking or vortexing.

  • The mixture is centrifuged to separate the solid matrix from the liquid extract.

2. Instrumental Analysis (LC-MS/MS)

  • An aliquot of the supernatant is transferred for analysis.

  • Chromatographic separation is performed on a suitable LC column (e.g., C18) with a gradient elution using a mobile phase of, for example, methanol and water with additives like formic acid.

  • Detection is carried out using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Specific precursor-to-product ion transitions are monitored for both the native analyte and the ¹³C-labeled internal standard.

3. Quantification

  • The peak areas of the native analyte and the ¹³C-labeled internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.

  • The concentration of the analyte in the sample is calculated from its peak area ratio using the calibration curve.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for quantitative analysis using a ¹³C-labeled internal standard like 4-Methylanisole-¹³C.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample Spike Add 4-Methylanisole-¹³C (Internal Standard) Sample->Spike Extraction Extraction & Cleanup Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Data Acquisition (Analyte & IS Signals) LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Calibration Calibration Curve Ratio->Calibration Result Accurate Concentration Calibration->Result

Caption: General workflow for quantitative analysis using a ¹³C-labeled internal standard.

Conclusion

References

Cross-Validation of 4-Methylanisole-13C Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise quantification of compounds and their isotopologues is paramount for accurate pharmacokinetic, metabolic, and toxicological assessments. 4-Methylanisole, a key aromatic compound, and its stable isotope-labeled counterpart, 4-Methylanisole-13C, are frequently utilized in these studies. This guide provides a comprehensive cross-validation of this compound quantification using three prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a comparative analysis of their performance, supported by detailed experimental protocols, to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Quantification Methods

The choice of an analytical technique for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. Below is a summary of the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of aromatic compounds like 4-Methylanisole.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, followed by UV or other spectroscopic detection.Intrinsic quantitative nature based on the direct proportionality between NMR signal intensity and the number of nuclei.
Selectivity High, especially with the use of selected ion monitoring (SIM) or tandem MS (MS/MS).Moderate to high, dependent on chromatographic resolution and detector specificity.High, based on unique chemical shifts of nuclei in a molecule.
Sensitivity Very high (pg to fg range).[1][2]High (ng to pg range).[1]Lower (µg to mg range).[3]
Precision (RSD) Excellent (<5%).[4]Excellent (<5%).[5]Excellent (<1%).[3]
Accuracy High, especially with isotope dilution methods.High, with proper calibration.Very high, considered a primary ratio method.[6]
Throughput High, with fast GC columns.[4]Moderate to high.Lower, due to longer acquisition times for high precision.
Sample Derivatization May be required for polar analytes to improve volatility. Not typically required for 4-Methylanisole.Generally not required.Not required.
Matrix Effects Can be significant, often mitigated by using a stable isotope-labeled internal standard like this compound.Can be significant, requiring careful sample preparation and matrix-matched standards.Less susceptible to matrix effects compared to MS-based methods.
Instrumentation Cost Moderate to high.[1]Moderate.[1]High.

Experimental Protocols

Detailed methodologies for the quantification of 4-Methylanisole using GC-MS, HPLC, and qNMR are provided below. These protocols are based on established methods for the analysis of volatile aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) with this compound Internal Standard

This method utilizes the principle of isotope dilution mass spectrometry, which is a gold standard for accurate quantification.[7]

1. Sample Preparation:

  • For biological matrices (e.g., plasma, tissue homogenates), perform a liquid-liquid extraction with a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) to isolate 4-Methylanisole.

  • Accurately spike the sample with a known amount of this compound solution in a suitable solvent before extraction.

  • Evaporate the organic extract to a small volume under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., hexane).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector at 250°C, operated in splitless mode.

  • Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 2 min).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor m/z 122 for 4-Methylanisole and m/z 128 (assuming a single 13C label on the ring) for this compound. The exact m/z for the labeled compound will depend on the position and number of 13C atoms.

3. Quantification:

  • Generate a calibration curve by analyzing a series of standards containing known concentrations of 4-Methylanisole and a fixed concentration of this compound.

  • Plot the ratio of the peak area of the analyte (m/z 122) to the internal standard (m/z 128) against the concentration of the analyte.

  • Determine the concentration of 4-Methylanisole in the unknown samples by interpolating their peak area ratios on the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of 4-Methylanisole in samples where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • For liquid samples, dilute with the mobile phase to a suitable concentration.

  • For solid samples, perform a solvent extraction followed by filtration.

  • Use an external standard calibration approach.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV-Vis Diode Array Detector (DAD) monitoring at the wavelength of maximum absorbance for 4-Methylanisole (around 272 nm).

  • Injection Volume: 10 µL.

3. Quantification:

  • Prepare a series of standard solutions of 4-Methylanisole in the mobile phase.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of 4-Methylanisole in the samples by comparing their peak areas to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary method that allows for direct quantification without the need for an identical analyte standard, provided a certified internal standard is used.[6]

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing 4-Methylanisole.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve it along with the sample in a known volume of a deuterated solvent (e.g., CDCl3, DMSO-d6). The internal standard should have a signal that is well-resolved from the analyte signals.

  • Transfer the solution to an NMR tube.

2. NMR Instrumentation and Acquisition Parameters:

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • Probe: 5 mm broadband observe (BBO) probe.

  • Pulse Sequence: A 90° pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved signals of both 4-Methylanisole (e.g., the methoxy protons at ~3.8 ppm or the methyl protons at ~2.3 ppm in CDCl3) and the internal standard.

  • Calculate the concentration of 4-Methylanisole using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / msample) * Pstd

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

To further elucidate the experimental and biological contexts, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Quantification Sample Sample containing 4-Methylanisole Spike Spike with This compound Sample->Spike qNMR qNMR Analysis Sample->qNMR qNMR (direct) Extract Liquid-Liquid Extraction Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS GC-MS HPLC HPLC Analysis Concentrate->HPLC HPLC Quant_GCMS Quantification (Isotope Dilution) GCMS->Quant_GCMS Quant_HPLC Quantification (External Standard) HPLC->Quant_HPLC Quant_qNMR Quantification (Internal Standard) qNMR->Quant_qNMR

Caption: Experimental workflow for the quantification of 4-Methylanisole.

metabolic_pathway Methylanisole 4-Methylanisole CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2B6) Methylanisole->CYP450 Hydroxylation_ring Aromatic Hydroxylation CYP450->Hydroxylation_ring Demethylation_O O-Demethylation CYP450->Demethylation_O Hydroxylation_methyl Benzylic Hydroxylation CYP450->Hydroxylation_methyl Metabolite_phenol 4-Methoxy-3-methylphenol or 2-Methoxy-5-methylphenol Hydroxylation_ring->Metabolite_phenol Metabolite_cresol p-Cresol Demethylation_O->Metabolite_cresol Metabolite_alcohol 4-Methoxybenzyl alcohol Hydroxylation_methyl->Metabolite_alcohol Conjugation Phase II Conjugation (Glucuronidation, Sulfation) Metabolite_phenol->Conjugation Metabolite_cresol->Conjugation Metabolite_alcohol->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Proposed metabolic pathway of 4-Methylanisole.

Conclusion

The cross-validation of this compound quantification highlights the distinct advantages of GC-MS, HPLC, and qNMR.

  • GC-MS with isotope dilution offers the highest sensitivity and selectivity, making it the method of choice for complex biological matrices and low-level quantification.

  • HPLC-UV provides a robust and cost-effective alternative for routine analysis where high sensitivity is not a prerequisite.

  • qNMR stands out for its exceptional precision and accuracy, serving as a primary reference method for the certification of standards and for studies requiring the highest level of confidence in the quantitative data.

The selection of the optimal method should be guided by the specific research question, the nature of the samples, and the available instrumentation. This guide provides the foundational information to make an informed decision and to implement a reliable and accurate quantification of 4-Methylanisole and its labeled analogue in a research setting.

References

A Comparative Guide to Internal Standards: 4-Methylanisole-¹³C versus Other Aromatics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analytical studies, the selection of an appropriate internal standard (IS) is a critical step to ensure accuracy and precision. An internal standard is a compound of known concentration added to a sample to correct for variations during analysis. This guide provides a comprehensive comparison of 4-Methylanisole-¹³C against other commonly used aromatic internal standards, supported by experimental protocols and data.

The Ideal Internal Standard: Key Selection Criteria

The primary goal of an internal standard is to mimic the analytical behavior of the analyte of interest as closely as possible, thereby compensating for any variations in sample preparation, injection volume, and instrument response.[1] The ideal internal standard, particularly for mass spectrometry (MS)-based methods, is a stable isotope-labeled (SIL) version of the analyte.[1] SIL standards have nearly identical physicochemical properties to their unlabeled counterparts, ensuring they experience similar extraction efficiencies, ionization suppression or enhancement, and fragmentation patterns.[2]

Key criteria for selecting a suitable internal standard include:

  • Structural Similarity: The IS should be structurally and chemically similar to the analyte.[1]

  • No Endogenous Presence: The IS must not be naturally present in the sample matrix.[1]

  • Chromatographic Resolution: The IS should be chromatographically resolved from the analyte and any potential interferences, or if co-eluting, be distinguishable by the detector (e.g., by mass-to-charge ratio in MS).[1]

  • High Purity: The internal standard should be of high purity to avoid introducing interfering substances.

  • Stability: The IS must be chemically stable throughout the entire analytical procedure.

  • Known Concentration: The IS must be added at a precise and known concentration to all samples, calibration standards, and quality controls.[1]

4-Methylanisole-¹³C: A Profile

4-Methylanisole-¹³C is the ¹³C-labeled version of 4-methylanisole (also known as p-methoxytoluene). The presence of the stable isotope ¹³C makes it an excellent internal standard for the quantification of 4-methylanisole and structurally related aromatic compounds, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. The carbon-13 isotope provides a distinct mass difference from the native compound, allowing for clear differentiation in a mass spectrometer, while maintaining nearly identical chemical and physical properties.

Comparison with Other Aromatic Internal Standards

Other frequently used aromatic internal standards include deuterated compounds such as toluene-d8 and naphthalene-d8, and non-labeled aromatic compounds. The choice among these depends on the specific analyte and the analytical method.

Feature4-Methylanisole-¹³CToluene-d8Naphthalene-d8Phenol-d6
Type ¹³C Stable Isotope LabeledDeuteratedDeuteratedDeuterated
Structure Methoxy and Methyl substituted benzeneMethyl substituted benzeneFused bicyclic aromaticHydroxyl substituted benzene
Typical Analytes Anisoles, cresols, and other substituted aromaticsVolatile organic compounds (VOCs), benzene, toluene, xylenePolycyclic aromatic hydrocarbons (PAHs)Phenolic compounds
Advantages - Very similar physicochemical properties to the analyte. - Less potential for isotopic exchange than deuterated standards.- Good for volatile analytes. - Cost-effective.- Suitable for semi-volatile compounds. - Mimics the behavior of PAHs well.- Appropriate for polar aromatic compounds.
Disadvantages - May be more expensive than deuterated standards.- Potential for isotopic exchange (H/D exchange) under certain conditions. - Different retention time than some analytes.- Less volatile than toluene-d8.- Potential for H/D exchange of the hydroxyl proton.

This table provides a general overview. The suitability of an internal standard is always method and analyte-specific.

Experimental Data: A Comparative Overview

The following tables summarize hypothetical but representative experimental data comparing the performance of 4-Methylanisole-¹³C with other aromatic internal standards in a typical GC-MS analysis.

Table 1: Physicochemical Properties
Internal StandardMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility
4-Methylanisole-¹³C ¹³C C₇H₁₀O123.17~174Soluble in organic solvents, slightly soluble in water.
Toluene-d8 C₇D₈100.20111Insoluble in water, soluble in most organic solvents.
Naphthalene-d8 C₁₀D₈136.22218Insoluble in water, soluble in organic solvents.[2][3]
Phenol-d6 C₆D₆O100.16182Soluble in water and organic solvents.
Table 2: Performance Characteristics in a Spiked Matrix
Internal StandardAnalyteRecovery (%)Relative Standard Deviation (RSD, %)Response Factor Stability (RSD, %)
4-Methylanisole-¹³C 4-Methylanisole98.52.11.8
Toluene-d8 Toluene95.24.53.5
Naphthalene-d8 Naphthalene97.13.22.5
Phenol-d6 Phenol96.83.83.1

Note: This data is illustrative and will vary depending on the specific experimental conditions, matrix, and analyte.

Experimental Protocols

A detailed methodology is crucial for the successful application and validation of an internal standard.

General Protocol for Internal Standard Validation in GC-MS
  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of the internal standard (e.g., 4-Methylanisole-¹³C) in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1000 µg/mL.

    • Prepare working standard solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL).

  • Sample Preparation:

    • To a known volume or weight of the sample (e.g., 1 mL of plasma or 1 g of soil), add a precise volume of the internal standard working solution to achieve a final concentration within the linear range of the instrument (e.g., 100 ng/mL).

    • Perform the sample extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction).

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards containing the analyte at different known concentrations.

    • Add the same constant amount of the internal standard to each calibration standard.

  • GC-MS Analysis:

    • Inject the prepared samples and calibration standards into the GC-MS system.

    • Acquire data in Selected Ion Monitoring (SIM) or full-scan mode, monitoring for characteristic ions of both the analyte and the internal standard.

  • Data Analysis:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the samples using the calibration curve.

  • Validation Parameters:

    • Recovery: Compare the analyte/IS ratio in a pre-extraction spiked sample to a post-extraction spiked sample.

    • Precision: Analyze replicate samples and calculate the relative standard deviation (RSD).

    • Linearity: Assess the linearity of the calibration curve (R² > 0.99).

    • Matrix Effect: Compare the analyte/IS ratio in a spiked matrix extract to that in a pure solvent.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in selecting an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extraction Extraction Spike->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition GCMS->Data Ratio Calculate Analyte/IS Peak Area Ratio Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Curve Calibration Curve Curve->Concentration

Caption: Experimental workflow for quantitative analysis using an internal standard.

Internal_Standard_Selection cluster_criteria Selection Criteria cluster_candidates Potential Internal Standards Analyte Analyte of Interest Criteria1 Structural Similarity Analyte->Criteria1 Criteria2 No Endogenous Presence Analyte->Criteria2 Criteria3 Chromatographic Resolution Analyte->Criteria3 Criteria4 High Purity & Stability Analyte->Criteria4 SIL Stable Isotope Labeled (e.g., 4-Methylanisole-¹³C) Criteria1->SIL Deuterated Deuterated Analog (e.g., Toluene-d8) Criteria1->Deuterated Structural Structural Analog Criteria1->Structural Validation Method Validation SIL->Validation Deuterated->Validation Structural->Validation Selected_IS Selected Internal Standard Validation->Selected_IS

Caption: Logical process for the selection of an appropriate internal standard.

Conclusion

The choice of an internal standard is a critical decision in quantitative analysis that directly impacts the reliability of the results. For aromatic compounds, 4-Methylanisole-¹³C offers an excellent option, particularly when analyzing its unlabeled counterpart or structurally similar molecules. Its key advantage lies in being a stable isotope-labeled standard, which provides the most accurate compensation for analytical variability. While other aromatic standards like toluene-d8 and naphthalene-d8 are also effective and may be more cost-efficient for certain applications, the potential for isotopic exchange in deuterated standards should be considered. Ultimately, the selection must be based on thorough method validation to ensure the chosen internal standard is fit for its intended purpose.

References

The Isotopic Advantage: Why 13C-Labeling in 4-Methylanisole Sets a New Standard for Quantitative Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, the choice of an internal standard can be the determining factor between reliable, reproducible data and questionable results. For researchers, scientists, and drug development professionals quantifying 4-methylanisole, the use of a 13C-labeled internal standard (4-Methylanisole-¹³C) offers a distinct advantage over other alternatives, primarily its deuterated counterpart. This guide provides a comprehensive comparison, supported by experimental principles and data from analogous compounds, to demonstrate the superior performance of 4-Methylanisole-¹³C in quantitative analysis.

The core principle underpinning the use of isotopically labeled internal standards is Isotope Dilution Mass Spectrometry (IDMS), a powerful technique that significantly enhances the accuracy and precision of quantification.[1] By introducing a known quantity of an isotopically distinct version of the analyte into the sample at the earliest stage of preparation, any subsequent sample loss or variation in instrument response affects both the analyte and the standard equally.[2] This ensures that the ratio of the native analyte to the labeled standard remains constant, leading to highly reliable results.

13C vs. Deuterium: A Head-to-Head Comparison

While both 13C-labeled and deuterated (²H) internal standards are employed in IDMS, a growing body of evidence suggests that 13C-labeling provides a more robust and accurate quantification, particularly in complex matrices. The primary reason lies in the subtle yet significant physicochemical differences between the isotopes.

Deuterium is twice the mass of protium (the common isotope of hydrogen), a substantial relative mass difference that can lead to slight variations in chromatographic behavior.[3] This can result in the deuterated standard eluting slightly earlier or later than the native analyte during liquid chromatography (LC) separation.[3][4] When the analyte and internal standard do not co-elute perfectly, they may experience different matrix effects, where other components in the sample either suppress or enhance the ionization efficiency in the mass spectrometer's ion source.[5][6] This differential matrix effect can compromise the accuracy of the quantification.[3]

In contrast, the relative mass difference between ¹³C and ¹²C is much smaller. Consequently, ¹³C-labeled internal standards have physicochemical properties that are virtually identical to their native counterparts.[3][4] This ensures co-elution during chromatography, meaning both the analyte and the internal standard are subjected to the same matrix effects, which are then effectively canceled out when their ratio is calculated.[2][4]

Experimental Evidence from Aromatic Hydrocarbons

A study comparing the performance of ¹³C-labeled and deuterium-labeled polycyclic aromatic hydrocarbons (PAHs) in IDMS analysis of sediment samples provides compelling evidence for the superiority of ¹³C-labeling.[7][8] The researchers found that the concentrations of PAHs determined using deuterated standards were consistently and significantly lower (by 1.9–4.3%) than those determined using ¹³C-labeled standards.[7][8] The discrepancy was attributed to the higher stability of the deuterated PAHs during the pressurized liquid extraction process, leading to a differential recovery between the standards and the native analytes.[7]

Given that 4-methylanisole is also an aromatic hydrocarbon, these findings can be reasonably extrapolated to its analysis. The use of 4-Methylanisole-¹³C as an internal standard is therefore expected to yield more accurate and reliable quantification compared to a deuterated version.

Quantitative Data Summary

The following table summarizes the comparative performance of ¹³C-labeled and deuterated internal standards based on the principles and experimental evidence discussed.

Performance Metric4-Methylanisole-¹³C (and ¹³C-IS in general)Deuterated Internal Standards (e.g., 4-Methylanisole-d₄)
Accuracy High. Minimizes isotopic effects, leading to more accurate quantification.[7][8]Potentially lower due to chromatographic shifts and differential matrix effects.[3][7][8]
Precision High. Co-elution with the analyte ensures consistent correction for variations.[4]Can be lower if chromatographic separation from the analyte occurs.
Matrix Effect Compensation Excellent. Co-elution ensures that both standard and analyte are equally affected.[4]Less reliable. Differential elution can lead to incomplete compensation.[3]
Chromatographic Co-elution Virtually identical retention time to the native analyte.[4]Prone to slight shifts in retention time relative to the native analyte.[3][4]
Chemical and Physical Similarity Nearly identical to the native analyte.Small but significant differences due to the larger relative mass of deuterium.[3]

Experimental Protocol: Quantification of 4-Methylanisole using IDMS with 4-Methylanisole-¹³C

This section outlines a typical experimental workflow for the quantification of 4-methylanisole in a biological matrix (e.g., plasma) using 4-Methylanisole-¹³C as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Spiking: To a 100 µL aliquot of the plasma sample, add a known amount (e.g., 10 µL of a 100 ng/mL solution) of 4-Methylanisole-¹³C in a suitable solvent like acetonitrile. This should be done at the very beginning of the sample preparation process to account for any analyte loss during subsequent steps.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the spiked plasma sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating 4-methylanisole.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be used. A typical gradient might start at 30% B, ramp up to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 4-Methylanisole (Analyte): Monitor the transition from the protonated molecule [M+H]⁺ to a characteristic product ion.

      • 4-Methylanisole-¹³C (Internal Standard): Monitor the corresponding transition for the ¹³C-labeled molecule. The precursor and product ions will have a higher mass-to-charge ratio (m/z) due to the presence of the ¹³C atom(s).

    • Data Analysis: The concentration of 4-methylanisole in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical relationship behind the choice of a ¹³C-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with 4-Methylanisole-¹³C Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Reconstitute Reconstitution Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Peak Area Ratio (Analyte / IS) LCMS->Data Quantify Quantification (vs. Calibration Curve) Data->Quantify Result Accurate Concentration of 4-Methylanisole Quantify->Result logical_relationship cluster_problem Quantification Challenges cluster_solution IDMS Solution ME Matrix Effects Ratio Analyte/IS Ratio ME->Ratio PL Procedural Losses PL->Ratio IS Isotopically Labeled Internal Standard (IS) IS->Ratio Accuracy Highest Accuracy Ratio->Accuracy C13 ¹³C-Labeled IS C13->IS D2 Deuterated IS C13->D2 vs. D2->IS

References

A Comparative Guide to the Linearity and Range of Quantification: 4-Methylanisole-13C versus Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comparative overview of the performance of 4-Methylanisole-13C and alternative deuterated internal standards in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS).

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. Their utility lies in their chemical similarity to the analyte of interest, allowing them to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency, injection volume, and instrument response. The two most common types of stable isotope-labeled standards are those incorporating Carbon-13 (13C) and Deuterium (D).

Key Performance Differences: 13C vs. Deuterated Standards

While both 13C and deuterated standards enhance the accuracy of quantification, they are not without their differences. 13C-labeled standards are often considered superior for several reasons:

  • Co-elution: 13C-labeled compounds have nearly identical physicochemical properties to their unlabeled counterparts. This results in co-elution during chromatographic separation, which is crucial for accurate compensation of matrix effects, especially in complex biological samples. Deuterated standards, due to the slight difference in mass and bond energy, can sometimes exhibit a chromatographic shift, eluting slightly earlier than the native analyte. This separation can compromise the accuracy of matrix effect correction.

  • Isotopic Stability: 13C labels are exceptionally stable and do not undergo exchange with unlabeled atoms during sample processing or analysis. Deuterium labels, particularly when located on certain functional groups, can be susceptible to back-exchange with protons from the solvent or matrix, leading to a loss of the isotopic label and inaccurate quantification.

Quantitative Performance Comparison

ParameterThis compound (Expected)Deuterated Alternative (e.g., 4-Methylguaiacol-d3)[1][2]
Linearity (R²) > 0.99> 0.99
Quantification Range Wide, dependent on instrument sensitivityTypically in the µg/L to mg/L range
Limit of Detection (LOD) Low ng/L to sub-ng/Lng/L range
Limit of Quantification (LOQ) Low ng/Lng/L range
Precision (RSD%) < 15%< 15%
Accuracy (Recovery %) 85-115%80-120%
Chromatographic Shift Negligible (co-elutes with analyte)Possible, may require chromatographic optimization
Isotopic Stability HighGenerally good, but potential for back-exchange

Experimental Protocol: Quantification of Volatile Phenols using Deuterated Internal Standards by SPME-GC-MS

This section details a validated method for the quantification of volatile phenols in wine, utilizing deuterated internal standards. This protocol can be adapted for the analysis of 4-Methylanisole.

1. Sample Preparation [1]

  • To a 10 mL sample (e.g., wine), add a known concentration of the deuterated internal standard mix (e.g., guaiacol-d3, 4-methylguaiacol-d3, m-cresol-d7).

  • The sample is then subjected to headspace solid-phase microextraction (HS-SPME).

2. HS-SPME Conditions [2]

  • Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)

  • Extraction Temperature: 60°C

  • Extraction Time: 30 minutes

  • Desorption Temperature: 250°C

  • Desorption Time: 180 seconds

3. GC-MS Parameters [1]

  • Gas Chromatograph: Agilent 8890 GC system or equivalent

  • Column: Agilent J&W DB-HeavyWAX, 30 m x 0.25 mm, 0.25 µm

  • Oven Program: Initial temperature of 40°C (hold for 2 min), ramp to 240°C at 10°C/min, hold for 5 min.

  • Injector: Split/splitless, 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

4. Quantification

  • Calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Linearity of all compounds was found to be >0.99 over the concentration range of 0 to 200 µg/L.[1]

Visualizing Analytical Concepts

To further elucidate the principles discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental concept of isotope dilution.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Sample Spike Add Internal Standard (IS) Sample->Spike 1. Extract Extraction Spike->Extract 2. GCMS GC-MS Analysis Extract->GCMS 3. Injection Data Data Acquisition GCMS->Data 4. Quant Quantification (Analyte/IS Ratio) Data->Quant 5. Peak Integration Result Final Result Quant->Result 6.

Caption: Experimental workflow for quantitative analysis using an internal standard.

Isotope_Dilution_Concept cluster_Before Before Isotope Dilution cluster_After After Isotope Dilution cluster_MS Mass Spectrometry cluster_Calculation Calculation Analyte Unknown Amount of Native Analyte (A) Mix Sample with known amount of Labeled Internal Standard (IS) Analyte->Mix Spiking Analyte_IS Mixture of A and IS MS Measure Ratio of A to IS (RA/RIS) Analyte_IS->MS Analysis Calc Amount of A = (Amount of IS) * (RA/RIS) MS->Calc Quantification

Caption: Conceptual diagram of isotope dilution mass spectrometry.

References

A Head-to-Head Comparison: 4-Methylanisole-¹³C Versus Other ¹³C-Labeled Aromatic Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in quantitative analysis, the choice of an internal standard is paramount. In the realm of mass spectrometry-based analysis of aromatic compounds, stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison of 4-Methylanisole-¹³C against other common ¹³C-labeled aromatic internal standards, supported by experimental data and detailed protocols to inform your selection process.

The consensus in the analytical chemistry community is the general superiority of ¹³C-labeled internal standards over their deuterated (²H) counterparts.[1] This preference stems from the fact that ¹³C isotopes introduce a minimal change to the physicochemical properties of the molecule. This results in nearly identical chromatographic retention times and ionization efficiencies between the labeled standard and the native analyte. This co-elution is critical for accurately compensating for matrix effects, which are a common source of error in complex samples.[1] Deuterated standards, on the other hand, can sometimes exhibit slight chromatographic separation from the analyte, leading to less accurate correction for matrix-induced signal suppression or enhancement.

Performance Comparison of ¹³C-Labeled Aromatic Internal Standards

While the benefits of ¹³C labeling are well-established, the selection of a specific ¹³C-labeled aromatic internal standard depends on the specific analytes of interest and the sample matrix. The ideal internal standard should closely mimic the chemical and physical properties of the analyte. Here, we compare the performance of 4-Methylanisole-¹³C with other frequently used ¹³C-labeled aromatic internal standards: ¹³C-Benzene, ¹³C-Toluene, and ¹³C-Naphthalene.

The following table summarizes key performance characteristics gathered from various validation studies. It is important to note that direct head-to-head comparative studies for all these standards under identical conditions are limited. Therefore, the data presented is a compilation from different sources and should be interpreted as a general guide.

Parameter 4-Methylanisole-¹³C ¹³C-Benzene ¹³C-Toluene ¹³C-Naphthalene
Typical Recovery (%) Data not available in comparative studies. Expected to be high and consistent due to structural similarity to many aromatic analytes.Generally >90% in water matrices.75.0% - 98.2% in air samples adsorbed on activated charcoal.[2]93.8% - 102.2% in tap water.[3]
Linearity (R²) Expected to be ≥0.99, similar to other ¹³C-labeled standards.≥0.99≥0.999[4]≥0.997
Matrix Effects Expected to effectively compensate for matrix effects for analytes with similar polarity and functionality (e.g., other methoxy-aromatic compounds).Effective for volatile, non-polar aromatic compounds.Effective for volatile aromatic hydrocarbons.Can be affected by soil matrix, requiring optimization of extraction parameters.[5]
Stability Stable under recommended storage conditions.[6]Stable.Stable.Stable.
Primary Applications Analysis of methoxylated aromatic compounds, flavor and fragrance analysis, environmental monitoring of related pollutants.Analysis of benzene and other highly volatile aromatic compounds in environmental samples.Analysis of toluene and other volatile organic compounds (VOCs) in air and water.[2]Analysis of polycyclic aromatic hydrocarbons (PAHs) and other semi-volatile compounds.[5]

Physicochemical Properties

The physicochemical properties of an internal standard are crucial for its suitability for a particular analytical method. The properties of 4-Methylanisole-¹³C are expected to be nearly identical to its unlabeled counterpart.

Property 4-Methylanisole
Molecular Formula C₈H₁₀O
Molecular Weight 122.16 g/mol
Boiling Point 174 °C[7]
Density 0.969 g/mL at 25 °C[7]
Solubility Insoluble in water; soluble in ethanol, ether, and chloroform.
Vapor Pressure 5.25 mmHg (50 °C)[7]

Experimental Protocols

The following provides a generalized experimental protocol for the quantitative analysis of aromatic compounds using a ¹³C-labeled internal standard, such as 4-Methylanisole-¹³C, by Gas Chromatography-Mass Spectrometry (GC-MS).

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of 4-Methylanisole-¹³C and dissolve it in a high-purity solvent (e.g., methanol, dichloromethane) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL). Store at an appropriate temperature (e.g., -20°C) in an amber vial.

  • Analyte Stock Solution: Prepare a stock solution of the target aromatic analyte(s) in a similar manner.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Spike each calibration standard with a constant known amount of the IS stock solution to achieve a consistent internal standard concentration across all standards.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in a matrix that mimics the study samples. Spike with the same constant amount of the internal standard.

Sample Preparation
  • Accurately measure a known amount of the sample (e.g., 1 g of soil, 1 mL of water).

  • Spike the sample with the same constant known amount of the internal standard as used in the calibration standards.

  • Perform the appropriate extraction procedure for the sample matrix (e.g., liquid-liquid extraction, solid-phase extraction, headspace analysis).

  • Concentrate or dilute the extract as necessary to bring the analyte concentration within the calibration range.

GC-MS Analysis
  • GC Conditions:

    • Column: A suitable capillary column for aromatic compound analysis (e.g., DB-5ms, HP-5MS).

    • Injection Mode: Splitless or split, depending on the expected analyte concentration.

    • Injection Volume: Typically 1 µL.

    • Inlet Temperature: e.g., 250°C.

    • Oven Temperature Program: An appropriate temperature gradient to achieve good separation of the analytes and the internal standard. For example, start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. In SIM mode, monitor at least two characteristic ions for the analyte and the internal standard.

    • Ion Source Temperature: e.g., 230°C.

    • Quadrupole Temperature: e.g., 150°C.

Data Analysis
  • Integrate the peak areas of the analyte(s) and the internal standard.

  • Calculate the response factor (RF) for each analyte relative to the internal standard for each calibration standard.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration ratio (analyte/internal standard).

  • Determine the concentration of the analyte in the samples by using the peak area ratio from the sample and the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows in using a ¹³C-labeled internal standard for quantitative analysis.

Experimental_Workflow cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing IS_Stock Internal Standard Stock Solution Cal_Standards Calibration Standards IS_Stock->Cal_Standards QC_Samples QC Samples IS_Stock->QC_Samples Spiked_Sample Spiked Sample IS_Stock->Spiked_Sample Analyte_Stock Analyte Stock Solution Analyte_Stock->Cal_Standards Analyte_Stock->QC_Samples GCMS GC-MS Analysis Cal_Standards->GCMS QC_Samples->GCMS Sample Sample Sample->Spiked_Sample Extraction Extraction Spiked_Sample->Extraction Extract Final Extract Extraction->Extract Extract->GCMS Data Raw Data GCMS->Data Quant Quantification Data->Quant Result Final Result Quant->Result

Caption: General experimental workflow for quantitative analysis using an internal standard.

Logical_Relationship cluster_process Analytical Process cluster_correction Correction Principle Analyte Analyte in Sample Extraction Extraction Inefficiency Analyte->Extraction IS 13C-Labeled Internal Standard IS->Extraction Matrix Sample Matrix Ionization Ion Suppression/Enhancement Matrix->Ionization Injection Injection Variability Extraction->Injection Injection->Ionization Measured_Analyte Measured_Analyte Ionization->Measured_Analyte Affected Signal Measured_IS Measured_IS Ionization->Measured_IS Equally Affected Signal Ratio Ratio (Analyte/IS) is Constant Measured_Analyte->Ratio Measured_IS->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Logical relationship illustrating how ¹³C-labeled internal standards correct for matrix effects.

Conclusion

The selection of an appropriate internal standard is a critical decision in developing robust and accurate quantitative analytical methods. For the analysis of aromatic compounds, ¹³C-labeled internal standards are demonstrably superior to their deuterated counterparts. 4-Methylanisole-¹³C is an excellent choice for the analysis of methoxylated and other structurally similar aromatic compounds. Its physicochemical properties ensure it behaves similarly to a wide range of analytes during extraction and analysis, leading to effective compensation for matrix effects and improved data quality. When selecting an internal standard, researchers should consider the structural similarity to their target analytes, the nature of the sample matrix, and the specific requirements of the analytical method. This guide provides a foundation for making an informed decision to enhance the accuracy and reliability of your quantitative results.

References

Safety Operating Guide

Personal protective equipment for handling 4-Methylanisole-13C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Methylanisole-13C, a stable, isotopically labeled compound. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Summary: 4-Methylanisole is a flammable liquid and vapor that is harmful if swallowed and causes skin irritation.[1][2][3] It is also suspected of damaging fertility or the unborn child.[3][4] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are required.[1]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable option for protection against splashes.[5] For prolonged contact, consider gloves made of butyl rubber or neoprene.[6][7] Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-retardant lab coat should be worn over personal clothing.[8] An apron can provide an additional layer of protection.

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][9] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[8]

Chemical Properties and Safety Data

A summary of the key quantitative data for 4-Methylanisole is provided in the table below. Note that the isotopic labeling with Carbon-13 does not significantly alter these properties.

PropertyValue
Molecular FormulaC₈H₁₀O
Molecular Weight122.16 g/mol [10]
Boiling Point174 °C (lit.)[10]
Melting Point-32 °C[10][11]
Flash Point59 °C (138.2 °F) - closed cup
Density0.969 g/mL at 25 °C (lit.)[10]
Hazard StatementsH226, H302, H315, H361d

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from receipt of the chemical to its ultimate disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Assemble Equipment Assemble Equipment Prepare Work Area->Assemble Equipment Receive and Inspect Receive and Inspect Assemble Equipment->Receive and Inspect Proceed to handling Transfer to Fume Hood Transfer to Fume Hood Receive and Inspect->Transfer to Fume Hood Dispense Chemical Dispense Chemical Transfer to Fume Hood->Dispense Chemical Cap and Store Cap and Store Dispense Chemical->Cap and Store Complete handling Clean Work Area Clean Work Area Cap and Store->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Proceed to disposal Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Dispose via Licensed Contractor Dispose via Licensed Contractor Label Waste Container->Dispose via Licensed Contractor

Caption: Workflow for the safe handling of this compound.

Operational Plan

1. Preparation:

  • Don Personal Protective Equipment (PPE): Before handling the chemical, put on all required PPE as detailed above.

  • Prepare Work Area: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Remove all ignition sources from the vicinity.[1][9]

  • Assemble Equipment: Gather all necessary glassware, reagents, and equipment. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[2][4]

2. Handling:

  • Receive and Inspect: Upon receiving the container of this compound, inspect it for any damage or leaks.

  • Transfer to Fume Hood: Transport the sealed container to the chemical fume hood.

  • Dispense Chemical: Carefully dispense the required amount of the chemical. Avoid generating aerosols or vapors. Keep the container tightly closed when not in use.[2]

3. Post-Handling:

  • Cap and Store: Securely cap the stock container and any prepared solutions. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2] The storage area should be a designated flammable liquid storage cabinet.

  • Clean Work Area: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Segregate Waste: Collect all liquid and solid waste in separate, clearly labeled, and compatible waste containers. Do not mix with other waste streams.

  • Label Waste Container: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Dispose via Licensed Contractor: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor.[4][9] Follow all local, state, and federal regulations for hazardous waste disposal.[1] Empty containers should be triple-rinsed (if appropriate) and punctured to prevent reuse before disposal.[1][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.